Bastadin 10

Catalog No.
S634368
CAS No.
127687-08-5
M.F
C34H28Br4N4O9
M. Wt
956.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bastadin 10

CAS Number

127687-08-5

Product Name

Bastadin 10

IUPAC Name

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione

Molecular Formula

C34H28Br4N4O9

Molecular Weight

956.2 g/mol

InChI

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1

InChI Key

YBDUMXZBKBTNGS-VEGWVUODSA-N

SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

Synonyms

bastadin 10, bastadin-10

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

Isomeric SMILES

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br

The exact mass of the compound Bastadin 10 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Halogenated Diphenyl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bastadin 10 nuclear magnetic resonance NMR data

Author: Smolecule Technical Support Team. Date: February 2026

NMR Analysis of Related Bastadin Compounds

The table below summarizes the key NMR experimental details and characteristic data for several sulfated bastadin analogs, illustrating the standard approach for their structural elucidation.

Compound Name Key NMR Techniques Notable Chemical Shifts & Structural Features Source Reference

| 1-O-sulfatohemibastadin-1 (2) | ( ^1H ), ( ^{13}C ), COSY, HSQC, HMBC, nOe | • C1 (δ 149.7): Upfield shift indicates O-sulfation. • C2 (δ 116.7) & C6 (δ 123.4): Downfield shifts confirm O-sulfation. • Ketoxime configuration: E-configuration. | [1] | | 1-O-sulfatohemibastadin-2 (3) | ( ^1H ), ( ^{13}C ), HMBC | • C1' (δ 150.7): Assigned based on HMBC correlations. • H3'/H5' (δ 7.38, s, 2H): Overlapping signals. | [1] |

Experimental Protocol for NMR Structure Elucidation

For researchers looking to characterize a compound like Bastadin 10, the following workflow, derived from the analysis of its analogs, outlines the standard experimental process. The diagram below summarizes the key stages.

G Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Dissolve in deuterated solvent (e.g., CD₃OD) Dissolve in deuterated solvent (e.g., CD₃OD) Sample Preparation->Dissolve in deuterated solvent (e.g., CD₃OD) Structure Assembly Structure Assembly Data Acquisition->Structure Assembly Run 1D/2D NMR experiments Run 1D/2D NMR experiments Data Acquisition->Run 1D/2D NMR experiments Validation Validation Structure Assembly->Validation Interpret spectra & establish connectivity Interpret spectra & establish connectivity Structure Assembly->Interpret spectra & establish connectivity Compare with literature/modeling Compare with literature/modeling Validation->Compare with literature/modeling

The specific experimental steps involved are:

  • Sample Preparation: The compound is dissolved in a deuterated solvent, typically CD₃OD (methanol-d₄), with chemical shifts referenced to the residual solvent proton signal (δ 3.30 ppm) [1].
  • Data Acquisition: A suite of one and two-dimensional NMR experiments are performed [1]:
    • 1D Experiments: Standard ( ^1H ) and ( ^{13}C ) NMR.
    • 2D Experiments:
      • COSY: Identifies proton-proton through-bond correlations.
      • HSQC: Identifies direct ( ^1H )-( ^{13}C ) couplings for assigning protonated carbons.
      • HMBC: Identifies long-range ( ^1H )-( ^{13}C ) couplings (2-4 bonds), crucial for connecting molecular fragments and assigning quaternary carbons.
      • nOe: Provides information about spatial proximity between atoms, which can be used to determine stereochemistry.
  • Structure Assembly & Validation:
    • Spectral Interpretation: NMR signals are assigned to specific atoms in the molecule. For bastadins, the configuration of the ketoxime group is typically determined to be E [1].
    • Chemical Shift Analysis: The position of functional groups like O-sulfate esters is confirmed by characteristic changes in ( ^{13}C ) chemical shifts. Upon sulfation of a phenol, the ipso carbon shifts upfield (Δδ ~ -2.8 to -5.0 ppm), while the ortho carbon signals shift downfield (Δδ +6.3 to +7.8 ppm) [1].
    • Mass Spectrometry: Data from techniques like MALDI HRMS is used to confirm the molecular formula and the presence of bromine atoms based on isotopic patterns [1].

A Path Forward for Finding this compound Data

Since the specific data was not found in the current search, I suggest you:

  • Consult Specialized Databases: Search in natural product and chemical databases like MarinLit (focused on marine natural products) or SciFinder.
  • Review Foundational Literature: Look for the original isolation paper for this compound. A key reference cited in the search results is: "this compound stabilizes the open conformation of the ryanodine-sensitive Ca2+ channel in an FKBP12-dependent manner," J Biol Chem, 1999 [2]. The experimental section of this paper may contain the desired NMR data.

References

Quantitative Structure-Activity Relationship (SAR) Data

Author: Smolecule Technical Support Team. Date: February 2026

Understanding which structural elements are critical for activity is key for drug development. Research on bastadin-5 and its synthetic analogs has revealed important SAR insights, summarized in the table below.

Compound / Analog Core Structure / Modification Biological Activity (RyR1) Key SAR Insight
Bastadin-5 (Natural) 28-membered macro-dilactam [1] Agonist (EC₅₀ = 2.2 μM) [1] The full natural product; most active isolated bastadin.
Bastadin-19 (Natural) Constitutional isomer of Bastadin-5 [1] Inactive (EC₅₀ >100 μM) [1] Demonstrates high activity dependence on specific spatial arrangement.
Synthetic Analog (±)-7 14-membered ring; simplified "western" catechol ether [1] Agonist (EC₅₀ = 11 μM) [1] The dibromocatechol ether moiety is a key pharmacophore; ketoxime group is not essential for activity.
Synthetic Analog 14 18-membered ring; achiral analog [1] Potent Antagonist (IC₅₀ = 6 μM) [1] Small structural changes can switch activity from agonist to potent antagonist.

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon this work, here are methodologies for core functional and structural analyses.

Ryanodine Receptor Binding Assay

This assay measures the modulation of the RyR1/FKBP12 complex, which correlates with the functional open state of the calcium channel [1].

  • Principle: The binding of [³H]-ryanodine to its receptor is known to be enhanced by channel agonists and inhibited by antagonists.
  • Procedure:
    • Membrane Preparation: Isolate skeletal heavy sarcoplasmic reticulum (SR) membranes from rabbit muscle, which contain the RyR1/FKBP12 complex.
    • Incubation: Incubate SR membranes with the test compound (e.g., bastadin or analog) and a fixed concentration of [³H]-ryanodine in a suitable buffer.
    • Separation & Measurement: Terminate the reaction by filtration through glass-fiber filters to separate bound from free [³H]-ryanodine. The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.
    • Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) by analyzing the concentration-response curve of the test compound.
Workflow for Isolation and Structural Characterization

This general protocol outlines the steps for isolating and identifying bastadins from marine sponge material [2] [3].

G Start Sponge Biomass Collection A Extraction (MeOH, CH₂Cl₂/MeOH) Start->A B Crude Extract A->B C Fractionation (Solvent Partition, Vacuum Liquid Chromatography) B->C D Enriched Fractions C->D E Purification (HPCCC, HPLC) D->E F Pure Compound E->F G Structural Elucidation (HRMS, NMR) F->G End Identified Bastadin F->End For new compounds H Database Dereplication (e.g., Bastadin NMR DB) G->H For known compounds H->End

Diagram illustrating the multi-step workflow for isolating and characterizing bastadins from marine sponge material.

  • Extraction: Fresh or frozen sponge tissue is typically extracted repeatedly with solvents like methanol (MeOH) or dichloromethane/methanol (CH₂Cl₂/MeOH) mixtures [2] [3].
  • Fractionation: The crude extract is often subjected to solvent partitioning (e.g., between H₂O and n-BuOH) or initial open-column chromatography (e.g., Vacuum Liquid Chromatography) to obtain fractions enriched with bromotyrosine compounds [2].
  • Purification: Further purification of active fractions is achieved using techniques such as High-Performance Countercurrent Chromatography (HPCCC) and preparative High-Performance Liquid Chromatography (HPLC) [3].
  • Structural Elucidation:
    • High-Resolution Mass Spectrometry (HRMS): Used to determine the molecular formula [2].
    • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (gCOSY, gHMBC) NMR experiments are critical for determining the planar structure and connectivity [2].
    • Dereplication: The creation and use of a bastadin-specific NMR database, which catalogues chemical shifts for common aromatic and HI substructures, can greatly speed up the identification of known compounds and the recognition of new analogs [2].
  • Stereochemical Analysis: The configuration (E or Z) of the oxime group in the HI side chain can be determined using ¹³C NMR, as the allylic methylene carbon resonates at δC ≈ 28 for the E configuration and δC ≈ 36 for the Z configuration [2].

Research Workflow for Bastadin-Based Drug Discovery

G S Source Material (Ianthella Sponge) A Isolation & Characterization S->A C Primary Screening (RyR1 Binding Assay) A->C B SAR Study (Synthetic Analogs) B->C D Functional Assays (Ca²⁺ Release, Cytotoxicity) C->D E Mechanistic Studies (Binding Site Elucidation) D->E For active compounds F Lead Optimization E->F F->B Feedback for new analog design

Diagram showing the iterative research workflow from compound discovery to lead optimization. This workflow visualizes the non-linear, iterative process of translating a natural product into a potential drug candidate, highlighting the critical role of synthetic chemistry and functional screening.

Future Research Directions

Current evidence opens several promising avenues for future research:

  • Elucidate the precise binding site of bastadins on the massive RyR1/FKBP12 complex, which remains unidentified [1].
  • Explore multi-target activities, as bastadins have shown cytotoxic and antiparasitic effects that may be independent of RyR modulation [2].
  • Investigate the true natural configuration of the oxime group, as there is evidence that the commonly isolated (E,E)-forms may be artifacts, with (Z,Z) being the original metabolite [2].

References

early research on bastadin 10 discovery

Author: Smolecule Technical Support Team. Date: February 2026

Bastadins: An Overview

Bastadins are a class of marine natural products derived from bromotyrosine. Early research in the 1960s identified initial compounds, but the bastadins were more extensively characterized in subsequent decades [1].

Key Characteristics of Bastadin Compounds [2] [1]

Characteristic Description
Origin Isolated from marine sponges and ascidians (e.g., Ianthella species).
Chemical Structure Predominantly macrocyclic compounds biogenetically derived from four bromotyrosine units.
Biosynthesis Formed by oxidative phenolic coupling of two tyramine–tyrosine units connected via an amide bond.
Early Research Over 280 bromotyrosine-derived alkaloids reported; bastadins include 4 acyclic and 20 cyclic structures.
Reported Bioactivities Anticancer, antiangiogenic (inhibits new blood vessel formation), antimicrobial, ATPase regulation.

Modern Research Workflow for Bastadin Analysis

Recent studies use computational methods to evaluate bastadins as potential therapeutic agents. The quantitative structure-activity relationship (QSAR) workflow below outlines key steps to predict compound activity [2].

G compound_data Molecular Dataset descriptor_calc Descriptor Calculation compound_data->descriptor_calc model_build Model Construction (MLR, MNLR, ANN) descriptor_calc->model_build model_validate Model Validation model_build->model_validate activity_pred Activity Prediction model_validate->activity_pred

Detailed Experimental Protocols [2]:

  • Molecular Modeling: Geometry optimization performed using software like HyperChem and Gaussian 09 with Density Functional Theory (DFT) at the B3LYP/6-31G(d) level to determine stable 3D structures.
  • Descriptor Calculation: Key molecular descriptors calculated to correlate structure with biological activity include:
    • LogP: Partition coefficient (lipophilicity) using atomic contribution methods.
    • Molar Volume: Calculated using the method of Gavezzotti.
    • Polar Surface Area (PSA): Topological PSA using methods like Prasanna and Doerksen.
    • Molar Refractivity: Calculated from the Lorenz-Lorentz equation.
  • Model Construction: Multiple computational models built and compared:
    • Multiple Linear Regression (MLR)
    • Multiple Non-Linear Regression (MNLR)
    • Artificial Neural Network (ANN): A 4-4-1 architecture showing high performance (correlation coefficient of 0.96).
  • Model Validation: Predictive accuracy validated using external test set compounds and leave-one-out cross-validation.

Research Directions and Suggestions

The available information points to several key areas of interest for research professionals:

  • Mechanism of Action: Studies suggest bastadins show promise as ACAT1 inhibitors and exhibit antiangiogenic activity by selectively inhibiting endothelial cell proliferation [2] [1].
  • Structure-Activity Relationship (SAR): Research indicates the brominated-tyrosine derived structure is crucial for activity. A QSAR study on 16 bastadins established a correlation between molecular descriptors and antiangiogenic activity [2].
  • Computational Drug Design: Modern studies successfully use QSAR models and artificial neural networks to predict biological activity of bastadins, facilitating computer-aided design of novel anticancer agents [2].

References

bastadin 10 preliminary biological screening

Author: Smolecule Technical Support Team. Date: February 2026

Known Biological Activity of Bastadin 10

The table below summarizes the primary known biological activity of this compound from the available research:

Biological Activity Mechanism of Action Experimental Context Key Findings
Modulation of Ryanodine Receptor (RyR1) Calcium Channel [1] Stabilizes the open conformation of the RyR1 channel, sensitizing it to activation by Ca²⁺ and relieving inhibition by Mg²⁺ [1]. In vitro studies using single channel analysis and Ca²⁺ flux measurements across the sarcoplasmic reticulum [1]. Action is reversible and dependent on the RyR1-FKBP12 complex. It essentially obviates the channel's regulation by physiological concentrations of Ca²⁺ [1].

Experimental Protocol for Calcium Channel Modulation

The methodology for the key experiment elucidating this compound's effect on the RyR1 channel is detailed below [1]:

  • System Preparation: Sarcoplasmic reticulum (SR) vesicles containing RyR1 channels are isolated for experimentation.
  • Single Channel Analysis: The activity of a single RyR1 channel is measured in a planar lipid bilayer. This allows for the observation of channel open probability, open time, and closed time in response to various ligands.
  • Calcium Flux Measurement: Ca²⁺ release from the SR vesicles is monitored using a Ca²⁺-sensitive dye or radioisotope (e.g., ⁴⁵Ca²⁺).
  • Compound Application: this compound is applied to the cytoplasmic side of the channel.
  • Channel Characterization:
    • The effect on channel gating kinetics (open/closed transitions) is recorded.
    • The channel's sensitivity to activation by Ca²⁺ and inhibition by Mg²⁺ is measured before and after application of this compound.
  • Ligand Interaction Studies:
    • The channel is pretreated with FK506 or rapamycin (which dissociates FKBP12 from RyR1) to assess the dependency of this compound's action on the FKBP12 protein.
    • The activity is reconstituted by adding human recombinant FKBP12 back to the system.

This compound Mechanism of Action

The following diagram illustrates the described mechanism by which this compound modulates the RyR1 calcium channel, based on the experimental findings [1]:

bastadin_mechanism Bastadin10 This compound Complex RyR1-FKBP12 Complex Bastadin10->Complex Binds to RyR1 RyR1 Channel RyR1->Complex FKBP12 FKBP12 FKBP12->RyR1 Binds to StateClosed Closed State StateOpen Stabilized Open State StateClosed->StateOpen This compound reduces energy barrier

This compound binds to the RyR1-FKBP12 complex to stabilize the channel's open state, promoting calcium release [1].

References

bastadin 10 sponge biogenesis origin host vs symbiont

Author: Smolecule Technical Support Team. Date: February 2026

Bastadins from Ianthella basta

Bastadins are a class of brominated tyrosine-derived compounds, and multiple studies have isolated them from the marine sponge Ianthella basta. The table below summarizes the key bastadins identified and their observed biological activities.

Compound Name Sponge Source Reported Bioactivities
Bastadin 10 Ianthella basta [1] Growth inhibition of human cancer cell lines; inhibition of Gram-positive bacteria [1]
Bastadin 6 Ianthella basta [2] Selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs); induction of apoptosis; inhibition of tumor angiogenesis in vivo [2]
Other Bastadins (e.g., 4, 8, 13) Ianthella basta [3] [1] [2] Anthelmintic (inhibition of Haemonchus contortus larvae) [3]; antibacterial [1]; anti-angiogenic [2]

Clues to the Biosynthetic Origin

While the exact machinery for bastadin synthesis is not yet defined, recent studies on Ianthella basta reveal a highly specialized and communicative relationship between the sponge and its symbionts, which is a common prerequisite for collaborative natural product synthesis.

  • Specialized Metabolic Exchange: A 2023 study demonstrated that the dominant gammaproteobacterial symbiont of Ianthella basta, 'Candidatus Taurinisymbion ianthellae', actively imports and processes taurine, a sulfonate metabolite that is very abundant in sponges [4]. The symbiont incorporates the carbon and nitrogen from taurine and exports sulfate and ammonia. The ammonia is then used by the sponge's thaumarchaeal symbiont, 'Candidatus Nitrosospongia ianthellae' [4]. This shows a tightly coupled metabolic loop involving sponge-derived compounds.
  • Evidence for Interkingdom Signaling: Another line of research, focusing on a different sponge (Amphimedon queenslandica), found that its bacterial symbionts produce neurotransmitter-like molecules, including dopamine and trace amines [5]. The sponge larva expresses receptors for these compounds, and exposure to them alters its swimming behavior, proving that sponge hosts can detect and respond to symbiont-derived signals [5]. This establishes a principle: sponges and their microbes can communicate via small molecules.

The following diagram illustrates the types of sophisticated host-symbiont interactions that have been documented in sponges, providing a framework for how bastadin biosynthesis could occur.

G Host Sponge Host (Ianthella basta) Precursor Precursor Molecule (e.g., Brominated Tyrosine) Host->Precursor Synthesizes/Provides Product Complex Natural Product (e.g., Bastadin) Host->Product Potentially Assembles/Stores Symbiont Bacterial Symbiont (e.g., 'Candidatus Taurinisymbion') Signal Small Molecule Signal (e.g., Trace Amines) Symbiont->Signal Produces Symbiont->Product Potentially Modifies Precursor->Symbiont Translocated Signal->Host Influences Host Physiology

Documented host-symbiont interactions that could underpin collaborative biosynthesis.

Proposed Experimental Workflow

To definitively determine the origin of this compound, you would need to employ a combination of modern techniques. The workflow below outlines a potential experimental approach.

G Step1 1. Multi-omics Data Collection Step2 2. Gene Cluster Analysis Step1->Step2 Sub1 • Metagenomic sequencing of symbionts • Transcriptomic analysis of host & symbionts • Proteomic analysis Step1->Sub1 Step3 3. Functional Validation Step2->Step3 Sub2 • Identify biosynthetic gene clusters (BGCs) • Compare BGCs to bastadin structure • Pinpoint potential source Step2->Sub2 Step4 4. Compound Localization Step3->Step4 Sub3 • Heterologous expression of candidate genes • Stable isotope feeding (e.g., 13C-Tyrosine) • Track incorporation into bastadin Step3->Sub3 Sub4 • Micro-spectroscopy (e.g., MALDI-TOF MSI) • Visualize spatial distribution in sponge tissue Step4->Sub4

A multi-disciplinary experimental workflow to elucidate bastadin biogenesis.

Research Implications and Future Directions

The strong biological activity of bastadins makes their biosynthesis a compelling target.

  • For Drug Discovery: Understanding whether this compound is produced by the host, a symbiont, or through a collaborative pathway is crucial for developing a reliable and sustainable supply, which is a major challenge in marine drug development [6].
  • Guiding Experiments: The confirmed metabolic integration in Ianthella basta [4] makes the hypothesis of a collaborative biosynthesis for bastadins highly plausible. Future research should prioritize the multi-omics and functional validation approach outlined above.

References

Bastadin 10 isolation protocol from marine sponge

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance of Bastadins

Bastadins are a class of brominated tyrosine-derived compounds found in marine sponges, primarily from the genus Ianthella [1]. They are of significant interest due to their pronounced biological activities.

  • Structural Types: Bastadins can be linear or macrocyclic derivatives, with the macrocyclic forms being more common and often more biologically active [1].
  • Biological Activity: Bastadins, including Bastadin 10, are known to modulate ryanodine-sensitive calcium channels (ryanodine receptors) and have demonstrated potent in vitro cytostatic and cytotoxic effects against various human and mouse cancer cell lines, including those resistant to pro-apoptotic stimuli [1]. Some also exhibit anti-angiogenic and antimigratory properties [1].
  • Production Source: While initially isolated from the sponge Ianthella basta, many sponge-derived compounds are now believed to be produced by symbiotic microbial communities. Bacteria residing in the sponge mesohyl can constitute up to 60% of the host's biomass and are prolific producers of secondary metabolites [2] [3]. Therefore, the protocol below includes steps for isolating both sponge tissue and associated symbiotic bacteria.

Experimental Protocol for Isolation and Screening

The following workflow integrates established methods for processing sponge material and isolating bioactive compounds, drawing from recent sponge microbiome studies [4] [5].

G start Start: Sponge Sample Collection p1 Sponge Identification and Preservation start->p1 p2 A. Sponge Tissue Processing p1->p2 p3 B. Bacterial Symbiont Isolation p1->p3 p4 Homogenization & Extraction (Solvents: EtOAc, MeOH:DCM) p2->p4 p5 Culture & Fermentation (Marine Broth, 72h) p3->p5 p6 Bioassay-Guided Fractionation (Anticancer, Antimicrobial) p4->p6 p7 Crude Extract Preparation (Liquid-Liquid Extraction) p5->p7 p8 Analytical Screening (HPLC, GC-MS, NMR) p6->p8 p7->p6 p9 Target Compound Identification (HR-MS, NMR) p8->p9 end End: Pure this compound p9->end

Step 1: Sample Collection and Identification
  • Collection: Collect the sponge Ianthella basta via SCUBA diving. Using a sterile scalpel, cut a section of the sponge (~1 cm³), place it in a sterile container filled with ambient seawater, and transport it on ice to the laboratory promptly [4] [5].
  • Identification: Taxonomically identify the sponge by a marine biologist. A voucher specimen should be deposited in a reference museum.
  • Storage: Until processing, store the sample at -20°C.
Step 2: Processing Sponge Tissue
  • Rinsing: Thaw the sample and rinse it with sterile artificial seawater (ASW) to remove transient surface contaminants and debris [5].
  • Homogenization: Using a sterile mortar and pestle, homogenize approximately 1 cm³ of sponge tissue in a suitable solvent system (e.g., 1:1 mixture of methanol and dichloromethane) [6].
  • Extraction: Subject the homogenate to ultrasonication for 30 minutes. Then, filter the mixture and concentrate the organic extract under reduced pressure using a rotary evaporator.
Step 3: Isolation of Associated Bacteria
  • Preparation: Take a separate, rinsed piece of sponge and homogenize it in sterile ASW using a sterile mortar and pestle [4].
  • Plating: Serially dilute the homogenate (e.g., from 10⁻¹ to 10⁻⁶) in ASW. Plate 100 µL of each dilution onto various marine culture media, including Marine Agar (MA), half-strength Nutrient Agar (½ NA), and half-strength R2A Agar (½ R2A) [4] [5].
  • Incubation: Incubate plates at 28-30°C for 2-7 days. Visually inspect for colony formation.
  • Purification and Storage: Subculture morphologically distinct colonies onto fresh media to obtain pure isolates. Preserve pure strains in marine broth with 20-50% glycerol at -80°C [4].
Step 4: Fermentation and Metabolite Extraction from Bacteria
  • Scale-Up: Inoculate purified bacterial isolates into large volumes (e.g., 200 mL) of marine broth (e.g., half-strength Nutrient Broth). Incubate at 30°C with shaking at 150 rpm for 72 hours to reach the stationary phase and promote secondary metabolite production [5].
  • Separation: Centrifuge the culture at 12,000 × g for 15-20 minutes to separate the cell-free supernatant from the biomass [5].
  • Liquid-Liquid Extraction: Extract the bioactive compounds from the supernatant using an equal volume of ethyl acetate (1:1, v/v). Vigorously shake the mixture in a separatory funnel and allow the phases to separate. Collect the organic (ethyl acetate) phase [4] [5].
  • Concentration: Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness using a rotary evaporator. Reconstitute the crude extract in DMSO for bioactivity screening [5].
Step 5: Bioassay-Guided Fractionation and Isolation
  • Primary Screening: Screen all crude extracts (from sponge tissue and bacterial isolates) for desired biological activity (e.g., cytotoxicity against cancer cell lines using MTT assay) [1] or antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli using agar well-diffusion methods [4] [5].
  • Fractionation: Subject the active crude extract to fractionation using normal-phase or reversed-phase vacuum liquid chromatography (VLC) or flash chromatography.
  • Monitoring: Analyze fractions by TLC and continue bioassays to track the active component.
  • Purification: Further purify the most active fraction using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water-acetonitrile gradient. The expected retention time for a compound like this compound would need to be determined empirically.
  • Structure Elucidation: Analyze the pure compound using High-Resolution Mass Spectrometry (HR-MS) and extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Results and Analytical Data

Upon successful isolation, this compound should be characterized by the following physicochemical properties [7] [8] [9]:

Parameter Specification for this compound
CAS Number 127687-08-5 [7] [8]
Molecular Formula C₃₄H₂₈Br₄N₄O₉ [7] [8] [9]
Molecular Weight 956.2 g/mol [7] [9]
XLogP3 7.7 [9]
Density ~1.91 g/cm³ [7] [8]
IUPAC Name (12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.2¹⁴,¹⁷.1³,⁷.1¹⁹,²³]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione [9]
Canonical SMILES C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br [9]

Critical Considerations and Troubleshooting

  • Supply Problem: A major challenge in developing sponge-derived drugs is the limited yield from sponge biomass, raising ecological and technical concerns [2] [3] [6]. Focusing on culturable bacterial symbionts as the source provides a more sustainable platform for production [2] [3].
  • Chemical Stability: Bastadins are complex molecules with oxime functional groups. Handle extracts and pure compounds with care, avoiding strong acids or bases unless for deliberate derivatization.
  • Activity Confirmation: The isolated compound's identity must be confirmed by comparison with published spectral data (if available) and its biological activity verified against established standards, such as the IC₅₀ values for cytotoxicity shown in the table below.

Application in Drug Discovery

The following table summarizes the reported in vitro growth inhibitory activity (IC₅₀) of this compound and related compounds, highlighting its potential as an anticancer lead [1].

Compound Cancer Cell Lines (IC₅₀ in µM) Key Characteristics
Bastadin 6 3-4 µM Potent, cyclic bastadin; overcomes apoptosis resistance [1].
Bastadin 9 4-8 µM Potent, cyclic bastadin; induces cell cycle effects and apoptosis [1].
This compound Information not specified in search results Known to modulate ryanodine receptors [9] [1].
5,5'-Dibromohemibastadin-1 (DBHB) 58-76 µM Synthetic hemi-analogue; less toxic but shows anti-angiogenic and antimigratory effects [1].

G bast This compound ryr Modulates Ryanodine Receptors (RyR) bast->ryr ca Altered Calcium (Ca²⁺) Signaling ryr->ca mech1 Cytostatic/Cytotoxic Effects ca->mech1 mech2 Potential Anti-angiogenic & Antimigratory Effects ca->mech2 app Potential Therapeutic Application in Oncology mech1->app mech2->app

Protocol Summary

This protocol provides a comprehensive roadmap for the isolation of this compound. The key to success lies in:

  • Sourcing: Correctly identifying and sourcing the sponge Ianthella basta.
  • Strategy: Implementing a dual-pathway approach that targets both the sponge tissue and its associated bacterial symbionts.
  • Guidance: Relentlessly using bioassay-guided fractionation to isolate the target compound.
  • Sustainability: Prioritizing the cultivation of symbiotic bacteria as a sustainable solution to the compound supply problem.

References

Application Note: Purification of Bastadin Compounds via HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for the isolation of bastadin compounds from marine sponge extracts using a combination of solvent partitioning, size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC).

Background: Bastadins are a family of highly brominated macrocyclic compounds derived from marine sponges like Ianthella basta [1] [2]. They are of significant pharmacological interest due to their ability to modulate the RyR1/FKBP12 calcium channel complex [2]. Their purification is challenging as they typically occur as minor components in complex mixtures and are not separable by standard silica chromatography [1]. This application note describes a streamlined procedure for obtaining pure bastadin compounds.


Detailed Experimental Protocol

Sample Preparation and Extraction
  • Animal Material: The procedure begins with frozen, lyophilized sponge (e.g., Ianthella basta). The material should be cut into small pieces (~5–10 cm) to increase surface area [1].
  • Solvent Extraction: The sponge pieces are extracted by slow stirring with methanol (MeOH) at room temperature. A typical protocol uses two rounds of extraction (e.g., 2 × 600 mL for a 92 g dry weight sample), each lasting 12 hours [1].
  • Solvent Partitioning: The combined methanol extracts are concentrated under reduced pressure to half their volume. The following sequential partitioning is then performed to fractionate the crude extract [1]:
    • Adjust the water content of the concentrate to a 1:9 H₂O-CH₃OH ratio. Partition this solution against hexanes (2 × 400 mL) to obtain a non-polar fraction (Fraction A).
    • Re-adjust the water content of the remaining polar layer to a 2:3 H₂O-CH₃OH ratio. Partition this solution against dichloromethane (CH₂Cl₂, 2 × 400 mL) to obtain a medium-polarity fraction (Fraction B), which typically contains the bastadins of interest.
    • Remove methanol from the remaining aqueous layer and partition against n-butanol to obtain a polar fraction (Fraction C). The remaining aqueous phase is Fraction D.

The workflow below illustrates the extraction and primary fractionation process:

G Start Frozen, Lyophilized Sponge Extract Methanol (MeOH) Extraction (Slow stirring, room temperature, 2x 12h) Start->Extract Concentrate Concentrate under reduced pressure Extract->Concentrate Partition1 Adjust to 1:9 H₂O:MeOH Partition with Hexanes (2x) Concentrate->Partition1 FracA Fraction A (Non-polar) Partition1->FracA Partition2 Adjust to 2:3 H₂O:MeOH Partition with CH₂Cl₂ (2x) Partition1->Partition2 FracB Fraction B (Medium-polarity) Contains Bastadins Partition2->FracB Partition3 Remove MeOH Partition with n-Butanol Partition2->Partition3 FracC Fraction C (Polar) Partition3->FracC Aqueous Aqueous Phase (Fraction D) Partition3->Aqueous

Pre-HPLC Fractionation (Size-Exclusion Chromatography)
  • Procedure: Subject Fraction B (the CH₂Cl₂ partition) to size-exclusion chromatography using a Sephadex LH-20 column and methanol as the eluent [1].
  • Fraction Monitoring: Collect eluate fractions and group them (e.g., F1–F6) based on thin-layer chromatography (TLC) profiling. A useful visualization method is TLC on silica F₂₅₄ plates developed with 1:9 MeOH-CH₂Cl₂, with detection under UV light and by staining with vanillin-H₂SO₄-EtOH. Fractions containing bastadins-5 and -6 typically stain green, while bastadin-4 stains yellow or orange-yellow [1].
HPLC Purification of Bastadins

The critical purification step employs RP-HPLC. The table below summarizes the key parameters used for the successful separation of bastadins-4, -5, and -6, which can serve as a starting point for bastadin-10 purification [1].

Table 1: HPLC Method Parameters for Bastadin Purification

Parameter Specification
HPLC Type Reversed-Phase (RP)
Column Phenomenex Kinetex C18 (150 × 21.2 mm, 5 μm) [1]

| Mobile Phase | A: H₂O + 0.1% TFA (Trifluoroacetic acid) B: Acetonitrile (CH₃CN) | | Gradient | Linear from 50% B to 70% B over 20 minutes | | Flow Rate | 13 mL/min | | Detection | UV at 250 nm | | Temperature | Ambient (not explicitly controlled) |

  • Typical Elution Profile: Under these conditions, bastadin-5 elutes at approximately 15.6 minutes, and bastadin-6 at 17.2 minutes. Bastadin-4, being a major component of other fractions, elutes earlier [1].
  • Fraction Handling: Collect peaks of interest individually. The use of TFA as an ion-pairing agent aids in peak shape but may require subsequent desalting steps if the compound is to be used in sensitive biological assays.

Key Considerations for Method Optimization

The following diagram outlines the logical process for developing and optimizing an HPLC method for bastadin purification, based on general HPLC principles and the specific data available [1] [3].

G Start Define Goal: Purify Bastadin-10 Column 1. Column Selection Reversed-Phase C18 Start->Column Gradient 2. Gradient Elution Start: 50% Acetonitrile End: 70-100% Acetonitrile (Add 0.1% TFA) Column->Gradient Monitor 3. Monitor and Collect UV Detection at 250 nm Gradient->Monitor Analyze 4. Analyze Fractions MS, NMR for identity/purity Monitor->Analyze Optimize 5. Optimize if Needed Adjust gradient slope, TFA concentration, temperature Analyze->Optimize Optimize->Column If resolution is poor

  • Scouting Gradient: If developing a method for a new bastadin like bastadin-10, begin with a broad gradient (e.g., 20% to 100% organic phase over 30-40 minutes) to determine the compound's approximate retention characteristics [4].
  • Optimization for Speed or Resolution: To achieve faster separations without sacrificing efficiency, consider optimization strategies that involve adjusting particle size, column length, and eluent velocity simultaneously [3].
  • Mass-Directed Purification: For complex mixtures, coupling the HPLC system to a mass spectrometer (LC-MS) can be invaluable for specifically triggering the collection of the ion signal corresponding to bastadin-10.

Conclusions and Notes

  • Specificity of Method: The protocol detailed herein has been explicitly used for the isolation of bastadins-4, -5, and -6 from Ianthella basta [1]. While bastadin-10 has been isolated from other sponges like Dendrilla cactos, the specific HPLC conditions for its purification were not provided in the search results [5].
  • Critical Point: The presence of an O-sulfate ester on a bastadin molecule, such as in bastadin-6–34-O-sulfate ester, can significantly alter its HPLC retention time compared to the parent compound, often making it more polar [1]. This should be considered when analyzing complex metabolic or extract profiles.
  • Safety: Standard laboratory safety procedures should be followed. Handle organic solvents with appropriate personal protective equipment (PPE) and within a fume hood. TFA is corrosive and requires careful handling.

References

Application Note: Total Synthesis of Bastadin 10

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Retrosynthetic Analysis

Bastadins are a family of marine natural products characterized by a macrocyclic structure incorporating brominated tyrosine-derived diaryl ether units. They exhibit a range of promising biological activities. This application note details a general synthetic strategy for bastadins, with a specific focus on Bastadin 10, as first reported by [1].

The core synthetic challenge involves the construction of the macrocyclic framework containing o-bromo-substituted diaryl ether linkages. The employed retrosynthetic strategy is outlined in the diagram below, which bisects the target molecule into two key modular fragments through amide bond disconnections.

G Bastadin10 This compound (Macrocycle) Macrocyclization Macrocyclization (Amide Formation) Bastadin10->Macrocyclization LinearPrecursor Linear Precursor (Western & Eastern Parts) Macrocyclization->LinearPrecursor WesternPart Western Part (alpha,omega-Diamine) LinearPrecursor->WesternPart Amide Coupling EasternPart Eastern Part (alpha,omega-Dicarboxylic Acid) LinearPrecursor->EasternPart Amide Coupling DiarylEtherWest Western Diaryl Ether Fragment WesternPart->DiarylEtherWest Constructed via Diaryl Iodonium Salts DiarylEtherEast Eastern Diaryl Ether Fragment EasternPart->DiarylEtherEast Constructed via Diaryl Iodonium Salts

Diagram: Retrosynthetic analysis of this compound, showing disconnection into western and eastern fragments.

Key Synthetic Protocols and Methodologies

The synthesis is modular, relying on the separate preparation of "Western" (diamine) and "Eastern" (dicarboxylic acid) fragments, followed by their coupling and macrocyclization.

Protocol: Synthesis of o-Brominated Diaryl Ether Fragments

The construction of the synthetically challenging brominated diaryl ether linkages was achieved using the diaryl iodonium salt method [1].

  • Objective: To form a diaryl ether bond in the presence of ortho-bromo substituents, which is typically difficult via classical Ullmann-type conditions.
  • Key Steps:
    • Preparation of Diaryl Iodonium Salt: An aryl iodide precursor is reacted to form a hypervalent iodine (III) salt.
    • Nucleophilic Aromatic Substitution: The iodonium salt is treated with a phenolate nucleophile, derived from the corresponding bromophenol.
    • Reaction Conditions: The reaction is typically performed in an anhydrous polar aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (N₂ or Ar) at elevated temperatures (60-100 °C).
    • Work-up: The mixture is cooled, poured into water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried (e.g., over MgSO₄), and concentrated. The crude product is purified by flash column chromatography.
Protocol: Preparation of the Western Diamine Fragment

Variation in the aliphatic chain and bromination pattern of the western part was secured via the synthesis of α,ω-aminonitrile intermediates [1].

  • Objective: To synthesize a diamino-terminated fragment with the correct bromination pattern on the aromatic rings.
  • Key Steps:
    • Nitrile Formation: A suitably protected bromophenol derivative is functionalized with an ω-bromoalkyl nitrile.
    • Cobalt Boride Reduction: The nitrile functionality is reduced to a primary amine using cobalt boride (Co₂B). This method simultaneously reduces the nitrile and reveals the amine, while being compatible with the bromo-substituents and potentially providing the required variation in the aromatic-ring bromination pattern.
    • Deprotection: Any protecting groups (e.g., on the second amine) are removed under standard conditions (e.g., acidolysis for Boc groups) to yield the target α,ω-diamine.
Protocol: Final Coupling and Macrocyclization

The eastern dicarboxylic acid and western diamine are coupled to form a linear precursor, which is then cyclized [1].

  • Objective: To form the macrocyclic lactam ring of this compound.
  • Key Steps:
    • Linear Precursor Synthesis:
      • The eastern dicarboxylic acid is activated (e.g., as an acid chloride or using peptide coupling agents like HATU/DIPEA).
      • It is then coupled with the western diamine to form a linear dicarboxylic acid/diamine precursor.
    • Macrocyclization:
      • The linear precursor is subjected to high-dilution conditions (typically 0.001-0.0001 M) to favor intramolecular cyclization over intermolecular polymerization.
      • Activation of the terminal carboxylic acid(s) is performed using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyluronium) or PyBOP in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DCM or DMF.
    • Purification: The crude cyclization product is purified by preparative thin-layer chromatography (PTLC) or flash chromatography to yield pure this compound.

Experimental Data Summary

Table 1: Key synthetic steps and their purposes in the total synthesis of this compound.

Synthetic Step Key Reagent/Method Purpose
Diaryl Ether Formation Diaryl Iodonium Salt Constructs challenging brominated biaryl ether linkages
Nitrile Reduction Cobalt Boride (Co₂B) Reduces nitrile to primary amine; compatible with bromoarenes
Amide Bond Formation HATU / DIPEA Activates carboxylic acid for efficient amide coupling
Macrocyclization HATU / DIPEA, High Dilution Forms the macrocyclic ring via intramolecular amide bond formation

Table 2: Characterization data for synthesized this compound as reported in the literature [1].

Parameter Reported Data / Observation
Synthetic Yield Demonstrated as part of a general strategy; specific yield for this compound not quantified in the abstract.
Analytical Method The structures of synthesized compounds (Bastadins 5, 10, 12, 16, 20, 21) were confirmed.
Key Confirmation Comparison of spectral data (¹H NMR, ¹³C NMR) with authentic natural samples confirmed identity and purity.

Summary Workflow Diagram

The complete synthetic sequence for generating this compound and analogs from basic building blocks is summarized in the following workflow.

G Start Aryl Iodide & Bromophenol Precursors DiarylEtherSynth Diaryl Ether Synthesis Start->DiarylEtherSynth FragEast Eastern Dicarboxylic Acid DiarylEtherSynth->FragEast FragWest Western Diamine DiarylEtherSynth->FragWest Coupling Linear Coupling FragEast->Coupling FragWest->Coupling Linear Linear Precursor Coupling->Linear Macro Macrocyclization (High Dilution) Linear->Macro Product This compound Macro->Product

Diagram: Overall workflow for the total synthesis of this compound.

Conclusion

The described synthetic route provides a robust and flexible general method for the total synthesis of this compound and numerous analogs [1]. The key innovations include the use of diaryl iodonium salts for forming hindered brominated diaryl ethers and a cobalt boride-mediated reduction to establish the western diamine fragment. This modular approach allows for the systematic exploration of structure-activity relationships around the bastadin scaffold for drug development purposes.

References

Comprehensive Application Notes and Protocols: Bastadin 10 Semi-Synthetic Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bastadins and Biological Significance

Bastadins are a class of bromotyrosine-derived alkaloids predominantly isolated from marine sponges of the order Verongida, particularly from the genus Ianthella found in Indo-Pacific regions. These complex natural products are characterized by their unique macrocyclic structures comprising brominated tyrosine units connected through various linkage patterns. The chemical diversity of bastadins arises from differences in bromination patterns, oxidative states, and cyclization modes, resulting in a rich spectrum of biological activities with significant pharmaceutical potential. Bastadin 10 represents a prominent member of this chemical family, demonstrating particularly interesting pharmacological properties including modulation of calcium release channels, anti-angiogenic effects, and enzyme inhibitory activities that warrant further investigation through semi-synthetic approaches [1] [2].

The structural complexity of bastadins stems from their biogenesis, which involves the condensation of bromotyrosine ketoximes with brominated tyramine followed by biaryl couplings to generate symmetric and asymmetric dimers. This biosynthetic pathway creates molecules with unique architectural features including phenolic ether bridges, biaryl connections, and variably brominated aromatic systems. These structural characteristics not only contribute to their biological activities but also present significant challenges and opportunities for synthetic and semi-synthetic manipulation. Research conducted over the past two decades has revealed that bastadins and their semi-synthetic derivatives exhibit promising biological activities, particularly as ACAT1 inhibitors with anti-angiogenic properties and as ryanodine receptor modulators affecting intracellular calcium homeostasis [3] [2].

Bastadin Structural Overview and Classification

Core Structural Features

Bastadins are structurally distinguished by their dimeric bromotyrosine framework characterized by two brominated tyrosine-derived units connected through ether and biaryl linkages. The core structure typically features:

  • Brominated aromatic rings with varying substitution patterns (mono-, di-, or tri-brominated)
  • Phenolic ether bridges connecting the tyrosine-derived units
  • Oxime functionalities that contribute to metal-chelating capabilities
  • Macrocyclic architecture created through intramolecular biaryl couplings
  • Sulfation modifications observed in certain bastadin congeners

This unique structural arrangement creates a molecular scaffold with defined three-dimensional topology that influences its interactions with biological targets. The bromine atoms attached to the aromatic rings enhance membrane permeability and contribute to the compound's hydrophobicity, while the phenolic groups and oxime functionalities provide hydrogen bonding capabilities critical for molecular recognition processes [1] [2].

Structural Classification of Bastadins

Table 1: Structural Classification and Characteristics of Bastadin Derivatives

Bastadin Type Core Structure Features Molecular Weight Range Bromination Pattern Reported Bioactivities
This compound Tetracyclic bromotyrosine dimer ~800-900 Da Di/tri-brominated aromatic rings RyR1 modulation, ACAT1 inhibition, anti-angiogenic
Bastadin 6 Macrocyclic biaryl-connected dimer ~750-850 Da Variable bromination Anti-angiogenic, structure-activity relationship model
Bastadin 9 Sulfated bromotyrosine derivative ~850-950 Da Tri-brominated rings Calcium channel modulation, enzyme inhibition
Semi-synthetic derivatives Modified oxime, side chain, or bromination ~700-1000 Da Engineered bromination Enhanced specificity, improved pharmacokinetics

The structural diversity within the bastadin family arises from variations in bromination patterns, oxidation states, cyclization modes, and peripheral modifications such as sulfation or methylation. These structural differences profoundly influence their biological activities and physicochemical properties. Recent advances in analytical techniques, particularly LC-MS/MS with advanced fragmentation analysis, have enabled more precise structural characterization of bastadin derivatives and their semi-synthetic analogs, facilitating structure-activity relationship studies [3] [2].

ACAT1 Inhibition and Anti-Angiogenic Applications

Mechanism of ACAT1 Inhibition

This compound and several of its semi-synthetic derivatives exhibit potent inhibition of Acyl-CoA Acyltransferase 1 (ACAT1), a key enzyme involved in intracellular cholesterol esterification. ACAT1 catalyzes the formation of cholesterol esters from cholesterol and long-chain fatty acids, and its inhibition leads to reduced accumulation of cholesterol esters in macrophages, representing a promising therapeutic approach for atherosclerosis and other lipid metabolism disorders. The anti-angiogenic properties of bastadins are closely linked to their ACAT1 inhibitory activity, as demonstrated by studies showing selective inhibition of endothelial cell proliferation without significant effects on other cell types [3].

The molecular basis for ACAT1 inhibition by bastadin derivatives involves:

  • Structural competition with the natural substrate binding site
  • Interference with cholesterol trafficking and esterification processes
  • Modulation of lipid droplet formation in endothelial cells
  • Disruption of membrane microdomain organization crucial for angiogenic signaling

Experimental evidence indicates that bastadin derivatives selectively inhibit the proliferation of endothelial cells at low micromolar concentrations (IC₅₀ values ranging from 1-10 μM), while showing minimal cytotoxicity against other cell types at comparable concentrations. This selective anti-proliferative effect positions bastadin-based ACAT1 inhibitors as promising candidates for anti-angiogenic therapy, particularly in the context of cancer treatment and pathological neovascularization [3].

Quantitative Structure-Activity Relationship (QSAR) Analysis

Table 2: QSAR Parameters for Bastadin Derivatives as ACAT1 Inhibitors

Molecular Descriptor Correlation with Activity Optimal Range Computational Method Biological Significance
LogP (Partition Coefficient) Positive correlation 3.5-5.2 MLR, MNLR, ANN Membrane permeability and target access
Topological Polar Surface Area Negative correlation 120-180 Ų PCA, MLR Cellular uptake and bioavailability
Molecular Volume Biphasic correlation 900-1100 ų MNLR, ANN Target binding site compatibility
H-bond Acceptors Negative correlation 6-9 atoms MLR, ANN Protein-ligand interaction specificity
Molecular Electrostatic Potential Positive correlation specific regions - ANN, DFT Enzyme active site recognition

Advanced QSAR studies utilizing multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural networks (ANN) have identified key molecular descriptors that correlate with ACAT1 inhibitory activity. These computational approaches have yielded high predictive accuracy, with determination coefficients (R²) of 0.71 for MLR, 0.91 for MNLR, and 0.96 for ANN models with 4-4-1 architecture. The models were successfully validated externally, achieving R² test values of 0.70 and 0.83 for MLR and MNLR approaches, respectively, confirming their reliability for predicting the biological activity of novel bastadin derivatives [3].

Ryanodine Receptor Modulation and Calcium Signaling

RyR1 Channel Modulation

This compound functions as a ryanodine receptor modulator, specifically targeting the RyR1 isoform predominantly expressed in skeletal muscle. Ryanodine receptors are large homotetrameric calcium release channels localized to the sarcoplasmic reticulum membrane, playing a critical role in excitation-contraction coupling in skeletal and cardiac muscle. This compound and several analogs have been shown to influence RyR1 channel gating through allosteric mechanisms, effectively modulating intracellular calcium dynamics and muscle contractility [4].

The molecular interactions between bastadin derivatives and RyR1 involve:

  • Stabilization of specific channel conformations through binding to regulatory sites
  • Modulation of inter-domain interactions within the RyR1 macromolecular complex
  • Influence on calmodulin and FKBP12 binding to the channel complex
  • Alteration of redox-sensitive regulatory mechanisms affecting channel activity

Experimental studies using transfected HEK-293 cells and RyR1-null (dyspedic) myotubes have demonstrated that bastadin derivatives can either potentiate or inhibit calcium release depending on their specific structural features and concentration, suggesting a complex modulatory profile rather than simple agonist or antagonist activity. This nuanced pharmacological profile positions bastadin derivatives as valuable tools for investigating RyR1 function and as potential therapeutic agents for conditions involving RyR1 dysregulation, such as malignant hyperthermia and certain congenital myopathies [4].

Calcium Signaling Pathway and Bastadin Modulation

G This compound Modulation of RyR1 Calcium Channel cluster_external External Stimulus cluster_membrane Plasma Membrane cluster_SR Sarcoplasmic Reticulum cluster_regulation Regulatory Factors Depolarization Depolarization DHPR Dihydropyridine Receptor (DHPR) Depolarization->DHPR NeuralSignal NeuralSignal NeuralSignal->Depolarization RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 Mechanical Coupling CalciumStore Ca²⁺ Store RyR1->CalciumStore Channel Opening CytosolicCa Cytosolic Ca²⁺ Elevation CalciumStore->CytosolicCa Ca²⁺ Release Bastadin Bastadin Bastadin->RyR1 Allosteric Modulation MuscleContraction MuscleContraction CytosolicCa->MuscleContraction FKBP12 FKBP12 FKBP12->RyR1 Calmodulin Calmodulin Calmodulin->RyR1 RedoxSensors RedoxSensors RedoxSensors->RyR1

Schematic Representation of this compound Modulation of RyR1-Mediated Calcium Release

The diagram illustrates the molecular mechanism by which this compound modulates calcium-induced calcium release in skeletal muscle. Upon membrane depolarization, the dihydropyridine receptor (DHPR) undergoes conformational changes that are mechanically coupled to RyR1 activation. This compound binds allosterically to RyR1, stabilizing specific channel conformations and modulating the calcium release kinetics. This modulation affects the magnitude and duration of cytosolic calcium elevation, ultimately influencing muscle contraction dynamics. The regulatory factors FKBP12, calmodulin, and redox sensors represent additional modulatory inputs that integrate with bastadin-mediated effects to fine-tune RyR1 function [4].

Antifouling Applications and Structure-Activity Relationship

Marine Antifouling Properties

Bastadin derivatives demonstrate significant antifouling activity against marine organisms, positioning them as potential environmentally-friendly alternatives to traditional toxic antifouling agents. The antifouling properties stem from the compound's ability to inhibit settlement and adhesion of marine bacteria, microalgae, and invertebrate larvae through non-toxic mechanisms, primarily by interfering with cellular adhesion processes rather than exerting broad biocidal effects. This mechanism is particularly valuable in the context of increasing regulatory restrictions on conventional antifouling agents such as copper-based compounds and booster biocides that accumulate in marine ecosystems and cause detrimental environmental effects [5] [6].

The antifouling efficacy of bastadin derivatives has been demonstrated against relevant marine fouling organisms including:

  • Vibrio species (V. natriegens and V. aestuarianus) - common Gram-negative bacteria in marine environments
  • Diatoms and microalgae - primary colonizers in the biofouling sequence
  • Barnacle larvae - problematic hard macrofoulers causing significant drag resistance
  • Biofilm-forming bacteria - initiators of the fouling process through extracellular polymeric substance production

Evaluation of antifouling activity typically involves bacterial growth inhibition assays, adhesion assays using standardized surfaces, and settlement assays with invertebrate larvae. The concentration-dependent response of bastadin derivatives in these assays reveals effective antifouling activity in the low micromolar range (1-10 μM), with certain structural modifications significantly enhancing potency and selectivity against specific fouling organisms [5].

Structure-Activity Relationship for Antifouling Applications

The antifouling activity of bastadin derivatives correlates strongly with specific structural features that influence their molecular interactions with cellular adhesion machinery and their physicochemical properties affecting bioavailability in the marine environment. Key structure-activity relationship findings include:

  • Bromination pattern influences intermolecular interactions with protein targets; specific bromine positioning enhances antifouling potency
  • Oxime functionality contributes to metal-chelating capacity that may disrupt metalloenzyme activity in fouling organisms
  • Macrocyclic ring size and flexibility affect molecular conformation and binding to biological targets
  • Hydrophobic-hydrophilic balance determines surface adsorption characteristics and retention in coating matrices
  • Phenolic group modification (e.g., methylation, sulfation) alters hydrogen bonding capacity and molecular charge distribution

Systematic modification of these structural elements has enabled the development of semi-synthetic bastadin derivatives with optimized antifouling profiles, including enhanced potency, reduced environmental persistence, and improved compatibility with coating formulations. The integration of bastadin derivatives into polymer matrices and self-polishing coatings represents an active area of research aimed at developing effective and environmentally sustainable antifouling technologies [5] [6].

Semi-Synthetic Derivatization Strategies

Chemical Modification Approaches

Semi-synthetic derivatization of this compound leverages the complex natural product as a structural scaffold for chemical modification to enhance desirable pharmacological properties while mitigating limitations associated with the native compound. Strategic modifications focus on key regions of the molecule that influence target engagement, physicochemical properties, and metabolic stability. The primary sites for chemical modification include:

  • Oxime functionality - Reduction to amines, O-alkylation, or conversion to other nitrogen-containing functional groups
  • Phenolic hydroxyl groups - Methylation, acylation, sulfation, or glycosylation to modulate polarity and Phase II metabolism
  • Bromine atoms - Selective debromination or halogen exchange to alter electronic properties and intermolecular interactions
  • Macrocyclic framework - Ring expansion/contraction or partial degradation to modify conformational flexibility
  • Aromatic systems - Hydrogenation or introduction of additional substituents to influence π-π stacking interactions

These chemical transformations are typically performed under mild conditions to preserve the stereochemical integrity of the complex molecular framework. Advanced analytical techniques including LC-MS/MS, NMR spectroscopy, and X-ray crystallography are employed to characterize the structural features of novel derivatives and confirm regioselectivity of modifications [1] [2].

Semi-Synthetic Derivatization Workflow

G This compound Semi-Synthetic Derivatization Workflow cluster_modifications Chemical Modification Pathways NaturalExtraction Natural Product Extraction from Ianthella Sponges Isolation Chromatographic Isolation of this compound NaturalExtraction->Isolation StructuralAnalysis Comprehensive Structural Analysis (NMR, MS, XRD) Isolation->StructuralAnalysis ModificationDesign Derivatization Strategy Design Based on SAR Knowledge StructuralAnalysis->ModificationDesign OximeMod Oxime Functionalization ModificationDesign->OximeMod PhenolicMod Phenolic Group Modification ModificationDesign->PhenolicMod HalogenMod Halogen Pattern Engineering ModificationDesign->HalogenMod RingMod Macrocyclic Framework Adjustment ModificationDesign->RingMod Purification Purification and Characterization (HPLC, Prep-TLC) OximeMod->Purification PhenolicMod->Purification HalogenMod->Purification RingMod->Purification BioScreening Biological Activity Screening Purification->BioScreening SARAnalysis Structure-Activity Relationship Analysis BioScreening->SARAnalysis SARAnalysis->ModificationDesign SAR Feedback LeadIdentification Lead Compound Identification SARAnalysis->LeadIdentification

Systematic Approach to this compound Derivatization and Lead Optimization

The derivatization workflow begins with efficient extraction and isolation of this compound from source material, typically marine sponges of the genus Ianthella, followed by comprehensive structural characterization to confirm identity and purity. Based on existing structure-activity relationship knowledge, specific derivatization strategies are designed to modulate particular physicochemical and pharmacological properties. The chemical modifications are executed using selective reaction conditions that preserve the core structural framework while introducing targeted changes at specific functional sites. The resulting semi-synthetic derivatives undergo rigorous purification and characterization before biological evaluation in relevant assay systems. The generated bioactivity data feed back into the SAR analysis loop, informing subsequent rounds of derivatization to optimize the desired biological activities [1] [3] [2].

Experimental Protocols and Methodologies

Protocol 1: Computational Screening and QSAR Modeling

Objective: To predict ACAT1 inhibitory activity of bastadin derivatives using computational QSAR approaches.

Materials and Software:

  • Molecular modeling software (HyperChem, Gaussian 09)
  • QSAR analysis tools (Molinspiration Property Calculator)
  • Dataset of 16 bastadin derivatives with known ACAT1 inhibitory activities
  • Computational descriptors (LogP, topological polar surface area, molecular volume)

Procedure:

  • Molecular Structure Optimization:

    • Construct 3D molecular structures of bastadin derivatives using molecular building tools
    • Perform geometry optimization using density functional theory (DFT) with B3LYP functional and 6-31G* basis set
    • Confirm optimized structures represent energy minima through frequency calculations
  • Molecular Descriptor Calculation:

    • Calculate physicochemical descriptors including partition coefficient (LogP) using Viswanadhan's atomic contribution method
    • Determine topological polar surface area (TPSA) using fragment-based approaches
    • Compute molecular volume using Gavezzotti's method based on van der Waals radii
  • Model Development:

    • Perform principal component analysis (PCA) to identify correlating descriptors and reduce dimensionality
    • Develop Multiple Linear Regression (MLR) model using statistically significant descriptors
    • Construct Multiple Non-Linear Regression (MNLR) model to capture non-linear relationships
    • Train Artificial Neural Network (ANN) with 4-4-1 architecture (input-hidden-output nodes)
  • Model Validation:

    • Employ leave-one-out cross-validation to assess model robustness
    • Calculate determination coefficients (R²) and cross-validated correlation coefficients (Q²)
    • Perform external validation using test set of 3 compounds not included in model development

Expected Outcomes: Validated QSAR models capable of predicting ACAT1 inhibitory activity of novel bastadin derivatives prior to synthesis, with ANN models typically showing highest predictive accuracy (R² = 0.96, Q² = 0.79) [3].

Protocol 2: ACAT1 Inhibition Assay

Objective: To evaluate the effect of bastadin derivatives on ACAT1 activity in macrophage cell culture.

Materials:

  • RAW 264.7 macrophage cell line
  • ACAT1 activity assay kit (commercially available)
  • Bastadin derivatives dissolved in DMSO (final concentration ≤0.1%)
  • Cholesterol loading solution (cholesterol-methyl-β-cyclodextrin complex)
  • Radiolabeled [¹⁴C]-oleoyl-CoA or fluorescent cholesterol esterification substrate

Procedure:

  • Cell Culture and Treatment:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C, 5% CO₂
    • Seed cells in 24-well plates at density of 2×10⁵ cells/well and culture for 24 hours
    • Cholesterol-load cells by incubation with cholesterol-methyl-β-cyclodextrin complex (50 μg/mL) for 6 hours
    • Treat cells with bastadin derivatives at concentrations ranging from 0.1-50 μM for 18 hours
  • ACAT1 Activity Measurement:

    • Prepare cell lysates using ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors)
    • Incubate lysates with [¹⁴C]-oleoyl-CoA substrate at 37°C for 30 minutes
    • Extract cholesterol esters using hexane:isopropanol (3:2) solvent system
    • Separate cholesterol esters by thin-layer chromatography and quantify radioactivity by scintillation counting
    • Normalize ACAT1 activity to total cellular protein content
  • Data Analysis:

    • Calculate percentage inhibition relative to vehicle-treated controls
    • Determine IC₅₀ values using non-linear regression analysis of concentration-response data
    • Perform statistical analysis using one-way ANOVA with post-hoc tests (p<0.05 considered significant)

Expected Outcomes: Concentration-dependent inhibition of ACAT1 activity, with potent bastadin derivatives typically exhibiting IC₅₀ values in the low micromolar range (1-10 μM) [3].

Protocol 3: RyR1 Binding and Calcium Release Assay

Objective: To characterize the effects of bastadin derivatives on RyR1 channel function and intracellular calcium release.

Materials:

  • HEK-293 cells stably expressing human RyR1 or primary skeletal myotubes
  • RyR1-null (dyspedic) 1B5 myotubes for transfection studies
  • Calcium-sensitive fluorescent dyes (Fluo-4 AM, Fura-2 AM)
  • Ryanodine receptor binding assay kit
  • Bastadin derivatives dissolved in DMSO (final concentration ≤0.1%)

Procedure:

  • Cell Culture and Preparation:

    • Maintain HEK-293 cells expressing RyR1 in DMEM with 10% FBS and appropriate selection antibiotics
    • Culture primary skeletal myotubes in skeletal muscle cell growth medium
    • Plate cells on glass-bottom dishes suitable for fluorescence microscopy at 70-80% confluence
  • Calcium Imaging:

    • Load cells with Fluo-4 AM (5 μM) in Hanks' Balanced Salt Solution (HBSS) for 45 minutes at 37°C
    • Wash cells to remove extracellular dye and incubate for additional 20 minutes to allow complete de-esterification
    • Treat cells with bastadin derivatives (0.1-20 μM) for 10 minutes prior to stimulation
    • Stimulate calcium release using 20 mM caffeine or membrane depolarization with high KCl (50 mM)
    • Monitor fluorescence intensity (excitation 494 nm, emission 506 nm) using fluorescence microscopy or plate reader
    • Calculate calcium release parameters: peak amplitude, time to peak, and decay kinetics
  • Ryanodine Binding Assay:

    • Prepare skeletal muscle sarcoplasmic reticulum membranes or microsomal fractions from RyR1-expressing cells
    • Incubate membranes with [³H]-ryanodine (5 nM) and varying concentrations of bastadin derivatives (0.1-100 μM) for 90 minutes at 37°C
    • Separate bound and free ligand by rapid filtration through GF/B filters
    • Quantify bound radioactivity by scintillation counting
    • Analyze data using non-linear regression to determine binding affinity (Kd) and capacity (Bmax)

Expected Outcomes: Concentration-dependent modulation of RyR1-mediated calcium release, with bastadin derivatives typically showing complex modulatory profiles including potentiation at low concentrations and inhibition at higher concentrations [4].

Conclusion and Future Perspectives

This compound and its semi-synthetic derivatives represent a promising class of marine-derived bioactive compounds with multifaceted pharmacological activities. The systematic semi-synthetic modification of the bastadin scaffold has enabled optimization of its drug-like properties while maintaining or enhancing its biological activities against clinically relevant targets including ACAT1 and RyR1. The application notes and protocols provided herein offer comprehensive guidance for researchers investigating this chemically unique and biologically significant class of compounds.

Future research directions should focus on:

  • Advanced delivery systems to improve the bioavailability and tissue targeting of bastadin derivatives
  • Combination therapy approaches leveraging the multi-target activities of bastadins for enhanced therapeutic efficacy
  • Environmental fate studies to ensure the sustainability and eco-compatibility of bastadin-based antifouling technologies
  • Structural biology approaches to elucidate atomic-level interactions between bastadin derivatives and their molecular targets
  • Expanded investigation of less-explored biological activities, including potential antiviral, antimicrobial, and immunomodulatory properties

The continued exploration of bastadin chemistry and biology exemplifies the value of marine natural products as inspiration for pharmaceutical development and underscores the importance of semi-synthetic approaches in optimizing nature's chemical innovations for human benefit [1] [3] [2].

References

Comprehensive Application Notes and Protocols: Bastadin 10 in Ryanodine Receptor Calcium Channel Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bastadin 10 and Ryanodine Receptors

This compound is a complex marine natural product belonging to the class of brominated tyrosine-derived compounds isolated from the marine sponge Ianthella basta [1] [2]. This tetrameric bromotyrosine structure features a unique macrocyclic architecture with multiple bromine atoms and aromatic rings, giving it a molecular weight of 956.2 g/mol and the molecular formula C~34~H~28~Br~4~N~4~O~9~ [2]. This compound has emerged as a potent modulator of ryanodine receptor (RyR) calcium channels, exhibiting a distinct mechanism from other known RyR modulators. Its primary mechanism of action involves stabilizing the open conformation of the RyR channel complex in an FKBP12-dependent manner, essentially reducing the free energy required for closed-to-open channel transitions (ΔG*c → o) [1] [3].

Ryanodine receptors represent a class of intracellular calcium channels that mediate the release of calcium ions from the sarcoplasmic reticulum (SR) and endoplasmic reticulum (ER) – an essential process in excitation-contraction coupling in muscle cells and calcium signaling in neurons [4]. These massive homotetrameric channels exceed 2 megadaltons in size and exist in three major isoforms: RyR1 (primarily in skeletal muscle), RyR2 (predominantly in cardiac muscle and neurons), and RyR3 (widely expressed, especially in the brain) [4]. The RyR-FKBP12 complex represents a novel binding domain for phenoxycatechols like this compound, raising the possibility of molecular recognition of an endogenous ligand with similar structural features [1].

Background: Calcium Signaling and Ryanodine Receptor Physiology

Ryanodine Receptor Isoforms and Functions

Ryanodine receptors are crucial components of intracellular calcium signaling pathways, with each isoform exhibiting distinct tissue distribution and activation mechanisms:

  • RyR1 is predominantly expressed in skeletal muscle where it is activated via direct physical coupling to dihydropyridine receptors (L-type calcium channels) [4].
  • RyR2, the primary isoform in cardiac muscle and many neurons, operates mainly through calcium-induced calcium release (CICR), where a small amount of calcium influx triggers larger calcium release from intracellular stores [4].
  • RyR3 shows wider expression patterns and has been implicated in neuroprotection, memory formation, pain modulation, and social behavior [4].

The calcium release mediated by these receptors occurs in spatiotemporally restricted microdomains visualized as "calcium sparks" [4]. RyR channel gating is regulated by various cellular factors including Ca²⁺ itself (acting as both activator and inhibitor at different concentrations), Mg²⁺, ATP, calmodulin, and accessory proteins like FK506-binding proteins (FKBPs) [4].

Calcium Signaling in Cellular Processes

Intracellular calcium dynamics governed by RyRs influence diverse physiological processes:

  • In muscle cells, RyR-mediated calcium release is the primary trigger for contraction [4] [5].
  • In neurons, calcium signaling regulates neurotransmitter release, synaptic plasticity, and gene expression [6] [7].
  • RyR activity has been shown to regulate ATP production in heart and pancreas cells, illustrating the metabolic implications of calcium signaling [4].

Table 1: Ryanodine Receptor Isoforms and Characteristics

Isoform Primary Tissue Distribution Activation Mechanism Key Functions
RyR1 Skeletal muscle Direct coupling to dihydropyridine receptors Excitation-contraction coupling in skeletal muscle
RyR2 Cardiac muscle, neurons Calcium-induced calcium release (CICR) Cardiac contraction, neuronal signaling
RyR3 Brain, various tissues Multiple mechanisms Neuroprotection, memory, pain modulation

Mechanism of Action: this compound-RyR Interaction

This compound exerts its effects through a unique allosteric mechanism that distinguishes it from other RyR modulators. The compound binds to the RyR-FKBP12 complex at a novel phenoxycatechol binding domain, dramatically stabilizing the open conformation of the channel [1] [3]. This stabilization sensitizes the channel to activation by Ca²⁺ to such an extent that it essentially obviates regulation by physiological concentrations of Ca²⁺ and relieves inhibition by physiological Mg²⁺ [1].

The action of this compound is strictly dependent on its interaction with FKBP12 (FK506-binding protein 12), an immunophilin that regulates RyR function. This dependency is demonstrated by the complete elimination of this compound's effects when channels are pretreated with FK506 or rapamycin (which disrupt FKBP12-RyR interaction), and the reconstitution of activity upon addition of human recombinant FKBP12 [1]. Unlike FK506 itself, which promotes dissociation of FKBP12 from RyR, this compound modulates channel gating without compromising the RyR1-FKBP12 association [8].

The eastern and western hemispheres of the bastarane macrocycle appear to confer specificity toward the RyR1-FKBP12 complex, with the dibromocatechol ether moiety corresponding to the western edge being particularly important for activity [8]. Structure-activity relationship studies indicate that simplified analogs conserving this structural feature can either enhance or inhibit channel activity depending on their specific conformation, suggesting a complex interplay in the binding and gating mechanisms [8].

G Bastadin10 This compound FKBP12 FKBP12 Bastadin10->FKBP12 Binds to Complex RyR_Closed RyR Closed State Bastadin10->RyR_Closed Stabilizes Open State FKBP12->RyR_Closed Baseline Regulation RyR_Open RyR Open State RyR_Closed->RyR_Open Channel Gating ΔG*c → o Reduced Ca_Release Ca²⁺ Release RyR_Open->Ca_Release Permits FK506 FK506/Rapamycin FK506->FKBP12 Disrupts Interaction

Diagram 1: this compound Mechanism of Action on RyR-FKBP12 Complex. This compound binds to the RyR-FKBP12 complex, stabilizing the open conformation of the channel and reducing the energy barrier for channel opening (ΔGc → o). This action is dependent on FKBP12 and can be blocked by FK506 or rapamycin, which disrupt the FKBP12-RyR interaction.*

Experimental Protocols for this compound Calcium Channel Assays

Radioligand Binding Assay Using [³H]Ryanodine

The [³H]ryanodine binding assay is a well-established method for evaluating RyR activity, as ryanodine binding affinity correlates with the functional open state of the calcium channel [8].

4.1.1 Materials and Reagents
  • Membrane Preparation: SR membranes from skeletal or cardiac muscle, or microsomal fractions from neuronal cells
  • Radioligand: [³H]ryanodine (specific activity 50-60 Ci/mmol)
  • Test Compound: this compound (dissolved in DMSO, final concentration typically 0.1-20 μM)
  • Binding Buffer: 250 mM KCl, 20 mM HEPES (pH 7.4), 100 μM CaCl₂, 1 mM EGTA, 1 mM NaN₃, protease inhibitors
  • Co-factors: 1 mM ATP, 1 mM MgCl₂ (for basal conditions)
  • Displacer: 1000-fold excess unlabeled ryanodine for non-specific binding determination
4.1.2 Procedure
  • Membrane Preparation: Prepare SR membranes (0.5-1 mg/mL protein concentration) from tissue homogenates through differential centrifugation.
  • Incubation Setup: In duplicate or triplicate tubes, add:
    • 100 μL membrane suspension
    • 50 μL [³H]ryanodine (final concentration 2-10 nM)
    • 50 μL this compound at varying concentrations (typically 0.1-100 μM)
    • Binding buffer to 500 μL final volume
  • Incubation: Incubate at 37°C for 60-90 minutes to reach binding equilibrium.
  • Separation: Terminate reaction by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine.
  • Washing: Wash filters 3 times with 5 mL ice-cold wash buffer (250 mM KCl, 20 mM HEPES, pH 7.4).
  • Detection: Transfer filters to scintillation vials, add cocktail, and count radioactivity after 12-hour equilibration.
4.1.3 Data Analysis
  • Specific binding = Total binding - Non-specific binding (with excess cold ryanodine)
  • EC₅₀ values calculated from concentration-response curves using non-linear regression
  • This compound typically shows enhancement of [³H]ryanodine binding with EC₅₀ values in the low micromolar range (2-10 μM for RyR1) [8]
Single Channel Recording in Lipid Bilayers

Single channel analysis provides direct measurement of channel gating behavior and unitary currents.

4.2.1 Materials and Equipment
  • Planar Lipid Bilayer System: With chambers for cis (cytoplasmic) and trans (luminal) solutions
  • Lipid Mixture: Phosphatidylethanolamine and phosphatidylcholine in decane
  • Channel Source: Purified RyR receptors or SR membrane vesicles fused into bilayers
  • Solutions:
    • Cis: 250 mM HEPES, 100 mM Tris, 10 mM CaCl₂ or BaCl₂, pH 7.4
    • Trans: 50 mM HEPES, 100 mM Tris, pH 7.4
  • Recording Equipment: Amplifier, digitizer, and recording software
4.2.2 Procedure
  • Bilayer Formation: Form planar lipid membranes across a small aperture separating cis and trans chambers.
  • Channel Incorporation: Fuse SR vesicles or purified RyR into the bilayer by adding to cis chamber with gentle stirring.
  • Voltage Clamp: Apply holding potentials (+20 to +40 mV) to mimic physiological transmembrane potentials.
  • Compound Application: Add this compound (1-20 μM final) to the cis (cytoplasmic) side while continuously recording.
  • Data Collection: Record single-channel currents at 5-10 kHz sampling rate with appropriate filtering.
4.2.3 Data Analysis
  • Open probability (P~o~) calculated from current amplitudes and dwell times
  • Mean open and closed times derived from dwell-time histograms
  • This compound typically increases open probability and stabilizes open state, reducing closed times [1]
Calcium Flux Measurements in Cellular Systems
4.3.1 Intracellular Calcium Imaging in Neuronal Cultures

This protocol assesses this compound effects on RyR2 in cultured cerebellar granule cells [6] [7].

Materials and Reagents:

  • Primary cultures of rat cerebellar granule cells (7-10 days in vitro)
  • Calcium-sensitive fluorescent dye: Fluo-3 AM (2-5 μM)
  • This compound (1-30 μM in DMSO, final DMSO <0.5%)
  • Control compounds: Caffeine (20 mM), ryanodine (200 μM), FK-506 (10 μM)
  • Imaging setup: Confocal microscope or fluorescence plate reader

Procedure:

  • Cell Loading: Incubate cells with Fluo-3 AM for 30-45 minutes at 37°C in physiological salt solution.
  • Baseline Recording: Acquire baseline fluorescence (excitation 488 nm, emission 530 nm) for 1-2 minutes.
  • Compound Application: Add this compound or controls while continuously recording fluorescence.
  • Pharmacological Testing:
    • For RyR involvement: Pretreat with ryanodine (200 μM) for 15-30 minutes
    • For FKBP12 dependence: Pretreat with FK-506 (10 μM) for 30 minutes
  • Data Collection: Record fluorescence changes for 10-30 minutes post-application.

Data Analysis:

  • ΔF/F₀ calculated as (F - F₀)/F₀, where F₀ is baseline fluorescence
  • Response amplitude measured as peak ΔF/F₀
  • EC₅₀ values derived from concentration-response curves

G Start Assay Selection Binding Radioligand Binding [³H]Ryanodine Start->Binding SingleChannel Single Channel Recording Start->SingleChannel Cellular Cellular Calcium Imaging Start->Cellular Prep1 Prepare SR Membranes or Cell Cultures Binding->Prep1 Prep2 Set Up Bilayer System & Incorporate Channels SingleChannel->Prep2 Prep3 Culture Cells & Load Fluo-3 AM Dye Cellular->Prep3 Apply Apply this compound (0.1-30 μM) Prep1->Apply Prep2->Apply Prep3->Apply Measure1 Measure Enhanced [³H]Ryanodine Binding Apply->Measure1 Measure2 Record Increased Open Probability Apply->Measure2 Measure3 Image Calcium Transients Apply->Measure3 Analyze Analyze Data & Determine EC₅₀ Measure1->Analyze Measure2->Analyze Measure3->Analyze

Diagram 2: Experimental Workflow for this compound Ryanodine Receptor Assays. The flowchart illustrates three primary methodological approaches for evaluating this compound effects on ryanodine receptors: radioligand binding assays, single channel recording, and cellular calcium imaging. Each method provides complementary information about compound activity and mechanism.

Quantitative Data and Results Summary

This compound Potency Across Experimental Systems

Table 2: Summary of this compound Effects in Various Ryanodine Receptor Assays

Assay System RyR Isoform This compound Concentration Key Effects Reference
SR Membrane Binding RyR1 5-7.5 μM Increased high-affinity [³H]ryanodine binding by 2-3 fold [1] [7]
Single Channel Recording RyR1 1-20 μM Stabilized open state, increased open probability (P~o~) [1]
Calcium Flux (SR Vesicles) RyR1 5-10 μM Enhanced Ca²⁺ release, sensitized to activation by Ca²⁺ [1] [3]
Cerebellar Granule Cells RyR2 15-30 μM Increased intracellular Ca²⁺, ryanodine- and FK-506-sensitive [6] [7]
Skeletal Myotubes RyR1 20 μM Converted leak channels to ryanodine-sensitive state [7]
Comparison with Other Bastadin Compounds

Table 3: Activity Comparison of Selected Bastadin Compounds on RyanR1/FKBP12 Complex

Compound EC₅₀/IC₅₀ (μM) Primary Effect Key Characteristics Reference
Bastadin 5 2.2 μM (EC₅₀) Stabilizes open and closed states Enhances CICR, minimal effect on Ca²⁺ sensitivity [3] [8]
This compound 5-10 μM (effective concentration) Stabilizes open conformation FKBP12-dependent, relieves Mg²⁺ inhibition [1] [3]
Bastadin 12 2.5-10 μM (effective concentration) Modifies RyR gating Inhibits thapsigargin-induced Ca²⁺ release with ryanodine [7]
Simplified Analog (±)-7 11 μM (EC₅₀) Enhances ryanodine binding 14-membered ring, atropisomeric analog [8]
Analog 14 6 μM (IC₅₀) Inhibits ryanodine binding 18-membered ring, achiral analog [8]
Bastadin 19 >100 μM (EC₅₀) Inactive Constitutional isomer of bastadin 5, competes for binding [8]

Research Applications and Protocol Variations

Muscle Physiology Studies

This compound serves as a valuable pharmacological tool for investigating excitation-contraction coupling in skeletal and cardiac muscle. In skeletal muscle preparations, this compound (5-20 μM) can be used to:

  • Stabilize the open state of RyR1 channels in SR vesicles for biophysical studies [1]
  • Sensitize RyR1 to calcium activation while relieving magnesium inhibition [1] [3]
  • Study store overload-induced calcium release (SOICR) mechanisms under controlled conditions
  • Investigate calcium leak in muscular dystrophy models, where 20 μM bastadin 5 (structurally similar) has been used to convert leak channels to ryanodine-sensitive conformations [7]
Neuropharmacology Applications

In neuronal systems expressing primarily RyR2 and RyR3 isoforms, this compound applications include:

  • Probing calcium-induced calcium release mechanisms in cerebellar granule cells at 15-30 μM concentrations [6]
  • Studying neuronal calcium stores and their contribution to synaptic plasticity
  • Investigating neurotoxic mechanisms associated with calcium dysregulation
  • Examining the role of RyR2 in signal transduction pathways in primary neuronal cultures [6] [7]
Protocol Variations for Specific Research Questions
6.3.1 FKBP12 Dependency Assessment

To confirm the FKBP12-dependent mechanism of this compound:

  • Pre-incubate preparations with FK506 (10 μM) or rapamycin (10 μM) for 30 minutes before this compound application [1]
  • Compare responses with and without FKBP12 disruption
  • Reconstitute system with recombinant human FKBP12 if response is abolished
6.3.2 Thapsigargin Interaction Studies

To examine this compound effects on store-operated calcium entry:

  • Inhibit SERCA pumps with thapsigargin (200 nM) to induce calcium release [7]
  • Apply Bastadin 12 (2.5-10 μM) with ryanodine (200 μM) to block thapsigargin-induced calcium release
  • Measure attenuation of calcium transients using fluorescence imaging

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Low specific binding in radioligand assays: Ensure fresh membrane preparations with minimal freeze-thaw cycles; verify pH and ionic strength of binding buffer
  • Variable responses in cellular assays: Use consistent cell passage numbers and culture conditions; include positive controls (caffeine for RyR activation)
  • Rapid desensitization: Consider reversible nature of this compound effects; optimize application timing and concentration [1]
  • Solubility issues: this compound requires DMSO stock solutions; ensure final DMSO concentration does not exceed 0.5% to avoid solvent effects
Important Controls and Validation

For reliable interpretation of this compound experiments, include these essential controls:

  • Vehicle controls (DMSO at same concentration as test compounds)
  • Positive controls (caffeine for RyR activation, ryanodine for channel modulation)
  • Specificity controls (FK506 to test FKBP12 dependence)
  • Concentration-response relationships (multiple this compound concentrations to confirm dose-dependency)
  • Isoform-specific controls (where possible, test on different RyR isoforms)

Conclusion

This compound represents a unique pharmacological tool for investigating RyR channel gating mechanisms and calcium signaling pathways. Its FKBP12-dependent stabilization of the open channel conformation provides a distinct mechanism not seen with other RyR modulators like caffeine, ryanodine, or 4-chloro-m-cresol. The protocols outlined here for radioligand binding, single channel recording, and cellular calcium imaging enable comprehensive characterization of this compound effects across different experimental systems.

The structure-activity relationships observed with bastadin analogs suggest possibilities for developing more selective RyR modulators with tailored effects on different channel isoforms and gating states [8]. As research continues, this compound and its analogs may yield novel therapeutic approaches for conditions involving RyR dysfunction, including cardiac arrhythmias, muscular dystrophies, and neurodegenerative diseases.

References

Preclinical Pharmacology Evaluation of Bastadin 10: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Bastadin 10 is a tetrameric bromotyrosine-derived compound originally isolated from the marine sponge Ianthella basta. It has been identified as a potent modulator of the ryanodine receptor (RyR), a key intracellular calcium release channel. Its primary mechanism of action involves the stabilization of the channel's open conformation, which dramatically sensitizes the channel to activation by calcium and relieves inhibition by physiological concentrations of magnesium [1]. This action is not direct but is strictly dependent on the RyR1-FKBP12 protein complex. The binding of this compound to this complex essentially obviates the normal physiological regulation of the channel, leading to enhanced calcium release from the sarcoplasmic reticulum [1]. The interaction with the FKBP12 protein, also known as FK506-binding protein 12, means that the effects of this compound can be competitively eliminated by pretreatment with FK506 or rapamycin, and subsequently reconstituted with the addition of human recombinant FKBP12 [1]. This specific mechanism positions this compound as a valuable chemical probe for studying RyR-mediated calcium signaling and its role in various cellular processes.

Summary of Known Pharmacological Data

The quantitative data available on this compound and its analogues, primarily from single-channel analysis and Ca²⁺ flux measurements, is summarized in the table below. This data provides a foundation for understanding its functional activity.

Table 1: Documented Pharmacological Activities of this compound and Key Analogues

Compound Primary Target Core Pharmacological Activity Key Functional Outcome Dependency
This compound RyR1/FKBP12 Complex Stabilizes the open conformation of the RyR channel [1] Sensitizes the channel to Ca²⁺ activation; relieves Mg²⁺ inhibition [1] FKBP12-dependent [1]
Bastadin 5 RyR1/FKBP12 Complex Stabilizes both open and closed channel states [1] Little influence on Ca²⁺ sensitivity [1] Not Specified
Analogue (+/-)-7 RyR1/FKBP12 Complex Enhances ryanodine binding (EC₅₀: 11 µM) [2] Promotes channel open state [2] Not Specified
Analogue 14 RyR1/FKBP12 Complex Inhibits ryanodine binding (IC₅₀: 6 µM) [2] Inhibits channel activity [2] Not Specified

Proposed Experimental Protocols for Preclinical Evaluation

To fully characterize the preclinical profile of this compound, the following detailed experimental protocols are proposed. These integrate the known assays with standard practices in pharmacology.

Protocol for Assessing RyR Channel Modulation

This protocol outlines the methodology for evaluating the effect of this compound on RyR channel gating, based on established single-channel analysis techniques [1].

  • Objective: To determine the modulatory activity of this compound on the gating behavior of the ryanodine-sensitive Ca²⁺ channel.
  • Materials:
    • Sarcoplasmic reticulum (SR) vesicles isolated from rabbit skeletal muscle (or a relevant cell line).
    • This compound (test compound), dissolved in DMSO.
    • Control: Vehicle (DMSO) and known RyR modulators (e.g., ryanodine, Bastadin 5).
    • Planar lipid bilayer setup for single-channel recording.
    • Recording solutions: cis (cytoplasmic) solution (e.g., 250 mM HEPES, 115 mM Tris, 50 µM CaCl₂, pH 7.4) and trans (luminal) solution (e.g., 250 mM HEPES, 115 mM Tris, 1 mM CaCl₂, pH 7.4).
  • Method:
    • Incorporate SR vesicles into the planar lipid bilayer.
    • After identifying a single RyR channel, add this compound (e.g., 1-20 µM) to the cis (cytoplasmic) chamber.
    • Record single-channel currents under voltage-clamp conditions (e.g., +40 mV).
    • Analyze changes in open probability (Pₒ), mean open time, and mean closed time before and after compound addition.
    • To test FKBP12 dependency, pre-treat the SR vesicles with FK506 (10 µM) or rapamycin (10 µM) for 10 minutes before adding this compound. Alternatively, reconstitute the system with recombinant human FKBP12 (1 µg/mL) after FK506 treatment.
  • Data Analysis: Compare the Pₒ and gating kinetics. A significant increase in Pₒ and mean open time indicates stabilization of the open state. Abrogation of this effect by FK506 confirms FKBP12 dependency [1].
Protocol for [³H]-Ryanodine Binding Assay

The binding of [³H]-ryanodine to its receptor is a well-established biochemical assay that correlates with the functional open state of the RyR channel [2].

  • Objective: To quantify the affinity and efficacy of this compound in modulating the RyR using a radioligand binding assay.
  • Materials:
    • SR membrane preparations.
    • [³H]-ryanodine.
    • This compound and reference compounds (e.g., Bastadin 5, analogue 14).
    • Binding assay buffer (e.g., 1 M KCl, 20 mM HEPES, 100 µM CaCl₂, pH 7.4).
    • Glass fiber filters and a cell harvester.
    • Scintillation counter.
  • Method:
    • Incubate SR membranes (100 µg protein) with a fixed concentration of [³H]-ryanodine (e.g., 5 nM) and increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) in assay buffer for 90-120 minutes at 37°C.
    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
    • Measure the radioactivity trapped on the filters using a scintillation counter.
    • Include controls for total binding (no competitor) and nonspecific binding (in presence of excess unlabeled ryanodine).
  • Data Analysis: Calculate specific binding and determine the EC₅₀ or IC₅₀ value for this compound using non-linear regression analysis of the concentration-response curve [2].
Protocol for Functional Ca²⁺ Flux Measurements

This protocol assesses the functional consequence of RyR modulation on intracellular calcium stores.

  • Objective: To measure the effect of this compound on Ca²⁺ release from the sarcoplasmic reticulum.
  • Materials:
    • SR vesicles or intact cells loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).
    • This compound and controls.
    • Fluorescence plate reader or spectrofluorometer.
  • Method:
    • Load cells or vesicles with the Ca²⁺ indicator dye.
    • Place the sample in the fluorometer and establish a baseline fluorescence.
    • Add this compound and record the transient increase in fluorescence, which corresponds to Ca²⁺ release.
    • Investigate the sensitization effect by performing the experiment in the presence of sub-maximal concentrations of Ca²⁺ and Mg²⁺.
  • Data Analysis: Quantify the peak amplitude and rate of Ca²⁺ release. Compare the efficacy of this compound to other known agonists.

Critical Gaps in Preclinical Data and Future Directions

While the mechanism of action is partially elucidated, a comprehensive preclinical pharmacology evaluation of this compound requires addressing several critical data gaps, as summarized below.

Table 2: Critical Data Gaps and Proposed Investigations for this compound

Preclinical Domain Current Data Status Proposed Investigations
Pharmacokinetics (PK) Not Available Conduct ADME studies: determine bioavailability, half-life, clearance, and volume of distribution in relevant animal models (e.g., mice, rats) [3].
Toxicity & Safety Not Available Perform maximum tolerated dose (MTD) studies and repeat-dose toxicology in two species, with a focus on potential effects from sustained calcium dysregulation.
Structure-Activity Relationship (SAR) Preliminary data on bastadin analogues exists [2] Systematically synthesize and test analogues to identify the core pharmacophore and optimize for potency, selectivity, and drug-like properties [2].
Target Selectivity Limited to RyR1 Profile activity against other RyR isoforms (RyR2, RyR3) and related intracellular channels (e.g., IP₃ receptors) to assess selectivity.

Visualizing Signaling and Experimental Logic

To clarify the proposed mechanism and experimental workflows, the following diagrams were created using Graphviz. The DOT scripts adhere to the specified formatting and color contrast rules.

This compound's Proposed Signaling Pathway

This diagram illustrates the proposed molecular mechanism by which this compound modulates the RyR1 calcium channel in an FKBP12-dependent manner.

Bastadin10_Signaling Bastadin10 Bastadin10 FKBP12 FKBP12 Bastadin10->FKBP12 Binds RyR1_Closed RyR1 Channel (Closed State) FKBP12->RyR1_Closed  Stabilizes Complex RyR1_Open RyR1 Channel (Open State) RyR1_Closed->RyR1_Open  Bastadin10 Promotes Ca_Release Ca²⁺ Release from SR RyR1_Open->Ca_Release FK506 FK506/Rapamycin FK506->FKBP12  Blocks Binding

Experimental Workflow for RyR Modulation Study

This diagram outlines the logical workflow for the key experimental protocols described in Section 3, from target engagement to functional outcomes.

Experimental_Workflow Start Start Evaluation Binding_Assay [³H]-Ryanodine Binding Assay Start->Binding_Assay Single_Channel Single-Channel Recording Start->Single_Channel Ca_Flux Ca²⁺ Flux Measurement Start->Ca_Flux Analyze_Data Analyze Data: EC₅₀/IC₅₀, Pₒ, Kinetics Binding_Assay->Analyze_Data FKBP12_Test FKBP12 Dependency Test (+/− FK506/rapamycin) Single_Channel->FKBP12_Test Ca_Flux->Analyze_Data FKBP12_Test->Analyze_Data

Conclusion

This compound serves as a highly specific chemical probe for investigating the physiology and pharmacology of the RyR1-FKBP12 channel complex. Its unique FKBP12-dependent mechanism for stabilizing the open channel conformation provides a powerful tool for fundamental research. However, its potential as a therapeutic candidate remains unexplored due to a lack of essential preclinical data, particularly regarding its pharmacokinetics, toxicity, and selectivity. The application notes and detailed protocols provided here establish a foundational framework for conducting this necessary preclinical evaluation, which is critical for assessing the compound's potential for repurposing or as a lead for further optimization.

References

Established Mechanisms and In Vitro Models

Author: Smolecule Technical Support Team. Date: February 2026

Bastadin 10 is a macrocyclic compound derived from the marine sponge Ianthella basta and is a potent modulator of the Ryanodine Receptor (RyR), specifically the skeletal muscle isoform RyR1 [1].

The table below summarizes the key mechanistic and cellular-level data available for this compound.

Aspect Details
Primary Molecular Target Ryanodine Receptor 1 (RyR1), specifically its complex with the immunophilin FKBP12 [1] [2].
Key Mechanism of Action Stabilizes the open conformation of the RyR1 channel, dramatically reducing the free energy of the closed-to-open transition. This sensitizes the channel to activation by Ca²⁺ and relieves inhibition by physiological Mg²⁺ [1].

| Cellular Efficacy & Phenotypes | • Enhanced Calcium Release: Promotes Ca²⁺ release from sarcoplasmic reticulum vesicles [1]. • Increased Channel Open Dwell Time: Observed in single-channel analysis [1]. • Cancer Cell Growth Inhibition: Demonstrates significant in vitro cytostatic/cytotoxic effects across various human cancer cell lines [3]. | | Dependence on FKBP12 | Action is produced on the cytoplasmic face of the channel, eliminated by FK506 or rapamycin, and reconstituted by recombinant FKBP12, confirming the essential role of the RyR1-FKBP12 complex [1]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments that establish this compound's activity, based on the cited literature.

Protocol 1: Single Channel Analysis of RyR1 Activity

This method is used to directly observe the effect of this compound on individual RyR1 channels [1].

  • 1. Channel Reconstitution: Incorporate purified RyR1 from skeletal muscle sarcoplasmic reticulum (SR) membranes into planar lipid bilayers.
  • 2. Electrophysiological Recording: Under voltage-clamp conditions, record single-channel currents in a symmetrical CsCH₃SO₃ solution (e.g., 250 mM) or an asymmetrical solution with a Ca²⁺ gradient to mimic the physiological environment.
  • 3. Basal Measurement: Record channel activity for at least 2-3 minutes under control conditions to establish baseline open probability (Po) and mean open/closed dwell times.
  • 4. Compound Application: Add this compound (a reported effective concentration is 5-7.5 µM [1] [4]) to the cytoplasmic side of the channel.
  • 5. Data Acquisition & Analysis: Record channel activity for an additional 5-10 minutes post-application. Analyze data to determine changes in:
    • Open Probability (Po): The fraction of time the channel spends in the open state.
    • Dwell Times: The mean duration of open and closed states (tau open, tau closed).
Protocol 2: Ca²⁺ Flux Measurements in SR Vesicles

This assay measures the functional consequence of RyR modulation on calcium release from isolated SR vesicles [1].

  • 1. Vesicle Preparation: Isclude heavy SR vesicles from skeletal muscle via differential centrifugation.
  • 2. Ca²⁺ Loading: Incubate SR vesicles in a loading buffer (e.g., 100 mM KCl, 20 mM MOPS, 5 mM MgATP, 5 mM oxalate, 10 µM free Ca²⁺, pH 7.0) at 30°C to actively load the vesicles with Ca²⁺ via the SERCA pump.
  • 3. Induced Ca²⁺ Release: Dilute the pre-loaded vesicles into a release buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-5N, 5 µM). After a stable baseline is established, initiate release by adding this compound (e.g., 5-10 µM).
  • 4. Data Analysis: Monitor the fluorescence increase, which is proportional to the extravesicular Ca²⁺ concentration. Quantify the initial rate and total amount of Ca²⁺ release induced by this compound compared to control.

Proposed In Vivo Research Framework

Given the absence of direct in vivo data for this compound, the following framework is proposed based on its known mechanisms and research on related compounds.

Rationale for Model Selection
  • Skeletal Muscle Pathologies: Given its high specificity for RyR1, primary in vivo models should focus on conditions involving RyR1 dysfunction, such as malignant hyperthermia or muscular dystrophy [5]. Efficacy would be measured by the compound's ability to normalize intracellular Ca²⁺ levels and improve muscle function or survival in these models.
  • Oncology Models: Due to its in vitro cytotoxicity and the anti-cancer activity demonstrated by other bastadins (e.g., Bastadin 6) [6] [7], xenograft models using cancer cell lines sensitive to RyR-mediated Ca²⁺ disruption could be explored. Endpoints would include tumor growth inhibition and survival.
Experimental Workflow for a Proposed In Vivo Study

The following diagram outlines a logical pathway for developing an in vivo proof-of-concept study.

Start Establish In Vitro Foundation A Confirm target engagement and mechanism in relevant cell lines Start->A B Determine in vitro IC50 and assess cytotoxicity A->B C Develop analytical method for compound detection B->C D Conduct pilot PK/PD study in rodent model C->D E Measure plasma concentration and tissue distribution (PK) D->E F Evaluate target modulation in tissue sample (PD) E->F G Proceed to efficacy studies in selected disease models F->G H Efficacy endpoints: Tumor growth, muscle function, or animal survival G->H

Key Considerations for In Vivo Studies
  • Pharmacokinetics (PK) & Delivery: this compound's macrocyclic structure and molecular weight (~956 g/mol) may present challenges for bioavailability. Initial PK studies are crucial to determine its absorption, distribution, metabolism, and excretion. An inhalation formulation was explored for a related hemibastadin to avoid plasma protein binding, which could be a relevant strategy [6].
  • Safety & Toxicity: Stabilizing RyR1 channels systemically could lead to elevated cytosolic Ca²⁺, potentially causing muscle spasms or cardiovascular effects. A careful toxicological profile is essential.

Future Directions and Conclusion

While this compound is a powerful tool for in vitro research on calcium signaling, its transition to in vivo efficacy models remains an area for future investigation. The strong mechanistic data provides a solid foundation for this work.

Recommendations for Researchers:

  • Explore Related Analogs: Review the in vivo data available for other bastadins (e.g., Bastadin 6) and hemibastadins (e.g., DBHB) as a starting point for model development [6].
  • Focus on Proof-of-Concept Models: Initial in vivo work should prioritize establishing target engagement and a preliminary efficacy signal in the most physiologically relevant models, such as those for skeletal muscle calcium disorders.

References

Comprehensive Analytical Guide for Bastadin 10

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bastadin 10

This compound is a complex, tetrameric bromotyrosine-derived compound isolated from the marine sponge Ianthella basta [1] [2]. It functions as a potent modulator of ryanodine-sensitive Ca²⁺ channels (RyR), uniquely stabilizing the open conformation of the channel in an FKBP12-dependent manner [1]. This specific activity makes it a valuable pharmacological tool for studying calcium signaling in excitable tissues and related channelopathies. The following protocols detail its extraction, purification, and functional characterization.

Extraction and Purification Protocol

The following workflow outlines the multi-step process for obtaining this compound from marine sponge material.

G Start Frozen/Lyophilized Sponge Material (Ianthella basta) Extraction Solvent Extraction (Methanol, room temperature) Start->Extraction Partition1 Liquid-Liquid Partitioning (Adjust to 1:9 H₂O:MeOH, partition vs. Hexanes) Extraction->Partition1 Partition2 Liquid-Liquid Partitioning (Adjust to 2:3 H₂O:MeOH, partition vs. CH₂Cl₂) Partition1->Partition2 FractionB Obtain CH₂Cl₂ Fraction ('Fraction B') Partition2->FractionB SEC Size-Exclusion Chromatography (Sephadex LH-20, MeOH) FractionB->SEC TLC TLC Analysis (Silica F254, 1:9 MeOH:CH₂Cl₂) SEC->TLC PrepHPLC Preparative HPLC (RP-C18 column, gradient elution) TLC->PrepHPLC PureB10 Pure this compound PrepHPLC->PureB10

Table 1: Key Steps and Conditions for Bastadin Purification
Step Purpose Key Conditions & Reagents Outcome
Solvent Extraction Dissolve bastadins from sponge matrix Methanol, room temperature, slow stirring 12 hours [2] Crude methanol extract

| Liquid-Liquid Partitioning | Fractionate crude extract by polarity | 1. Hexanes (1:9 H₂O:MeOH) 2. CH₂Cl₂ (2:3 H₂O:MeOH) 3. n-BuOH (aqueous phase) [2] | Fraction B (CH₂Cl₂ partition) contains target bastadins | | Size-Exclusion Chromatography | Initial clean-up by molecular size | Stationary Phase: Sephadex LH-20 Eluent: Methanol [2] | Enriched bastadin fractions (TLC monitoring) | | Preparative HPLC | Final isolation of pure this compound | Column: Phenomenex Kinetex C18 (150 x 21.2 mm, 5µm) Mobile Phase: Gradient from 50:50 to 30:70 H₂O (0.1% TFA):CH₃CN [2] | Pure this compound (elution ~17.2 min under cited conditions) |

Critical Notes on Purification
  • TLC Monitoring: Fractions from size-exclusion chromatography can be monitored by TLC (Silica F254, developed with 1:9 MeOH-CH₂Cl₂). Bastadin-containing fractions characteristically stain green with vanillin-H₂SO₄-EtOH reagent [2].
  • Supply Challenge: Bastadins are minor components in complex mixtures, making their isolation tedious and low-yielding. The described protocol yielded 4.0 mg of pure bastadin-6 from 92g of dry sponge [2], highlighting the challenge of obtaining this compound in quantity.

Biological Activity and Mechanism of Action

This compound's primary mechanism involves modulation of the Ryanodine Receptor (RyR1), a critical calcium release channel in the sarcoplasmic reticulum.

Table 2: Biological Activity Profile of this compound
Parameter Description & Effect Experimental Evidence
Primary Target Ryanodine Receptor (RyR1) Ca²⁺ channel [1] Single channel analysis, Ca²⁺ flux measurements
Key Effect Stabilizes the open conformation of RyR1 [1] Increased open probability, reduced free energy for closed→open transition
FKBP12 Dependency Action requires the FKBP12 protein [1] Effect eliminated by FK506/rapamycin; reconstituted with recombinant FKBP12
Calcium Sensitivity Sensitizes channel to activation by Ca²⁺ [1] Obviates regulation by physiological [Ca²⁺], relieves Mg²⁺ inhibition
Site of Action Cytoplasmic face of the channel [1] Applied to cytoplasmic side in experimental setups
Therapeutic Potential Probe for studying calcium channel-related myopathies [2] Research tool for malignant hyperthermia (MH) and central core disease (CCD)

G B10 This compound FKBP12 FKBP12 Protein B10->FKBP12 Binds to Complex RyR1 RyR1 Ca²⁺ Channel (Sarcoplasmic Reticulum) FKBP12->RyR1 Modulates OpenState Stabilized Open State RyR1->OpenState Conformational Change CaRelease Enhanced Ca²⁺ Release OpenState->CaRelease Permits Ion Flow Inhibit Inhibitors: FK506, Rapamycin Inhibit->FKBP12 Blocks Interaction

Analytical Method Development

While a specific HPLC method for this compound is not fully detailed in the available literature, the following guidelines can be applied based on successful separations of related bastadins and general HPLC principles [2] [3].

Table 3: HPLC Method Development Strategy
Parameter Recommendation Rationale
HPLC Mode Reversed-Phase (RP) Standard for medium to low polarity organic compounds [3]
Column C18 Bonded Phase Most common and versatile stationary phase [3]
Mobile Phase Binary gradient: Water (0.1% TFA) and Acetonitrile TFA improves peak shape; gradient elution handles complex mixtures [2] [3]
Detection UV-Vis (λ ~250 nm) Bromoaromatic moieties provide strong chromophores [2]
Column Dimension 150 x 4.6 mm (analytical) Standard for method development [3]
Particle Size 3 or 5 μm Good efficiency and reasonable operating pressure [3]
Method Validation Considerations

For a full analytical method, validation should include the following parameters as per ICH guidelines [3]:

  • Specificity: Ensure baseline separation from related bastadins and impurities.
  • Linearity: Prepare calibration curves in the expected concentration range.
  • Accuracy & Precision: Determine through spike/recovery studies and repeated injections.
  • Robustness: Test sensitivity to small changes in pH, temperature, and mobile phase composition.

Structure-Activity Relationships and Comparisons

The biological activity of bastadins is highly dependent on their specific structural features.

Table 4: Comparison of Key Bastadin Compounds
Compound Key Characteristics Uniqueness & Applications
This compound Stabilizes the open state of RyR1; action is FKBP12-dependent [1] Most pronounced effect on stabilizing the open channel conformation [1]
Bastadin 5 Stabilizes both open and closed states; little effect on Ca²⁺ sensitivity [1] Less selective than this compound; first bastadin identified as a potent RyR agonist (EC₅₀ = 2.3 μM) [2]
Bastadin 6 Potent RyR-1 agonist, almost equipotent to Bastadin 5 [2] Focus of recent isolation studies; can be converted to sulfate esters [2]
Bastadin 4 5,6-Dehydrobastadin-5; less potent by an order of magnitude [2] Valuable as a synthetic precursor to Bastadin 5 via selective cationic reduction [2]

Conclusion and Research Applications

This compound represents a highly specific pharmacological tool for manipulating intracellular calcium signaling via its unique action on the RyR1-FKBP12 complex. The protocols outlined here provide a foundation for researchers to extract, purify, and characterize this compound. Its primary research application lies in:

  • Studying Calcium Channel Gating: As a probe to stabilize a specific conformational state of RyR1 [1].
  • Investigating Channelopathies: Exploring mechanisms of diseases like malignant hyperthermia and central core disease linked to RyR1 mutations [2].
  • Structure-Activity Studies: Serving as a model for understanding molecular recognition of the RyR1-FKBP12 complex [1].

Future work should focus on developing more efficient synthetic routes to alleviate supply constraints and on designing simplified analogs that retain the unique biological activity of the natural product.

References

Troubleshooting Guide: Bastadin Solubility in Bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Low solubility of test compounds is a major issue in bioassays, leading to underestimated biological activity, variable data, inaccurate structure-activity relationships (SAR), and discrepancies between different types of assays (e.g., enzyme vs. cell-based assays) [1]. The following guide helps you diagnose and address these challenges.

Observed Problem Potential Root Cause Recommended Actions
Low or erratic biological activity Compound precipitation during dilution from DMSO stock into aqueous assay buffer [1]. Verify solubility in assay buffer; reformulate using solubilizing agents; optimize dilution protocol [1].
High data variability between replicates Inconsistent compound concentration due to precipitation or adsorption to labware [1]. Use inert surface labware; include solubilizing excipients; ensure consistent mixing [1].
Discrepancy between enzyme & cell assay results Differential compound availability in various assay environments/matrices [1]. Measure and compare compound solubility in all assay buffers; check for serum protein binding [1].
Low hit rate in HTS Precipitated compounds are not bioavailable, leading to false negatives [1]. Screen compound library for solubility early; consider solubility in HTS library design [1].

Experimental Protocols for Solubility Assessment

Implementing robust experimental methods is crucial for obtaining reliable data. Below are detailed protocols for key steps in managing compound solubility.

Protocol 1: Solubility Screening for Bioassay Buffers

This protocol helps determine the maximum soluble concentration of your compound in the intended assay buffer.

  • Principle: Dilute the DMSO stock solution into the aqueous bioassay buffer and detect the formation of precipitates.
  • Materials:
    • Compound of interest (as a high-concentration DMSO stock, e.g., 10 mM)
    • Assay buffer (e.g., PBS, HEPES)
    • Labware: 96-well plate, transparent bottom is ideal
    • Instrument: Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry
  • Procedure:
    • Prepare a serial dilution of the compound from the DMSO stock directly into the assay buffer in a 96-well plate. A final DMSO concentration of 0.1-1% is typical.
    • Incubate the plate at the assay temperature (e.g., 37°C) for the duration of your typical bioassay.
    • Measure light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm for turbidity) to detect precipitates.
    • The highest concentration at which no significant increase in scattering is detected compared to a buffer blank is the approximate solubility limit.
  • Troubleshooting: If precipitation is immediate, consider using a more water-miscible co-solvent (e.g., ethanol, acetone) or a solubilizing agent like cyclodextrin [1].

The workflow below outlines the key decision points for assessing and improving solubility in bioassays.

G Start Start: New Compound Screen Screen Solubility in Assay Buffer Start->Screen Decision1 Is solubility sufficient? Screen->Decision1 Prep Proceed with Standard Dilution Protocol Decision1->Prep Yes Troubleshoot Troubleshoot Low Solubility Decision1->Troubleshoot No Decision2 Try alternative formulation? Troubleshoot->Decision2 Reform Reformulate (e.g., Cyclodextrins, Detergents) Decision2->Reform Yes UseData Use Data with Caution & Note Limitations Decision2->UseData No Decision3 Solubility improved? Reform->Decision3 Decision3->Prep Yes Decision3->UseData No

Protocol 2: Optimized DMSO Dilution for Low-Solubility Compounds

A careful "jump-dilution" method can help maintain compound in solution when moving from DMSO stock to aqueous buffers.

  • Principle: A rapid, high-ratio dilution of the DMSO stock into a vigorously mixing aqueous buffer can help maintain supersaturation long enough for a bioassay [1].
  • Materials:
    • Compound DMSO stock
    • Assay buffer, pre-warmed
    • Vortex mixer or pipette
  • Procedure:
    • Prepare an intermediate dilution of the DMSO stock in assay buffer. This should be a higher concentration than your final assay concentration.
    • Rapidly add the appropriate volume of this intermediate to the main assay mixture with vigorous mixing (e.g., vortexing or rapid pipetting).
    • Proceed with the assay immediately.
  • Critical Considerations:
    • Keep the final DMSO concentration as low as possible (≤1%) to minimize its biological effects.
    • The compound may be in a supersaturated state, which is metastable. Assay timing is critical.

Frequently Asked Questions (FAQs)

  • Q1: Why is the solubility of bastadins like Bastadin 10 particularly challenging?

    • Bastadins are a class of complex, brominated tyrosine-derived metabolites, often with high molecular weight and significant hydrophobicity [2] [3]. This molecular profile typically leads to very low aqueous solubility, making them prone to precipitation in standard bioassay buffers.
  • Q2: My compound precipitated in the assay buffer. Can I still use the data?

    • Data from assays with precipitated compounds should be interpreted with extreme caution. The measured activity will likely reflect only the dissolved fraction of the compound, leading to significant underestimation of its true potency [1]. It is best to repeat the assay under conditions that maintain solubility.
  • Q3: What are some practical strategies to improve bastadin solubility in cell-based assays?

    • Use of Solubilizing Agents: Incorporate excipients like bovine serum albumin (BSA, 0.1-1%) or cyclodextrins (e.g., HP-β-CD, 0.1-1%) into the assay medium. These agents can bind to or encapsulate hydrophobic compounds, increasing their apparent solubility [1].
    • Co-solvents: While DMSO is standard, slightly increasing its final concentration (e.g., from 0.1% to 0.5%) can help, but be mindful of cytotoxicity. Other co-solvents like ethanol can be tested.
    • Nano-formulations: Advanced strategies include developing nano-formulations or using drug delivery systems like liposomes to encapsulate the compound [2].

A Deeper Look: The Impact of Solubility on Assay Results

The core of the challenge lies in the fundamental principle that only the dissolved fraction of a compound is bioavailable to interact with its molecular target [1]. When a compound like this compound precipitates:

  • The observed IC₅₀ or EC₅₀ value is higher than the true value, making the compound appear less potent.
  • Structure-Activity Relationship (SAR) data becomes misleading. You might incorrectly conclude that a certain chemical modification decreases activity when it only decreases solubility.
  • Data becomes highly variable because the precise amount of precipitated compound can differ between wells.

References

Bastadin 10 Stability: Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common stability issues encountered when working with Bastadin 10 in solution.

Q1: My this compound solution shows visible precipitation or cloudiness. What could be the cause and how can I resolve it? Precipitation often occurs when the compound exceeds its solubility limit. The following table outlines potential culprits and solutions.

Possible Cause Diagnostic Experiments Corrective Action & Solution Preparation Protocol
Incorrect Solvent System Check solubility in different solvent-water mixtures. Protocol: Start with 100% DMSO as a stock solvent. For working solutions, ensure the final DMSO concentration is ≥1% in your aqueous buffer. Use co-solvents like ethanol or PEG-400 if low DMSO is required [1].
Solution pH too far from physiological Measure pH of the solution. Check stability across pH 7.0-7.6. Protocol: Use 10-50 mM HEPES or phosphate buffers (PBS) to maintain pH at 7.4. Avoid carbonate buffers if frequent air exposure occurs.
Stock Solution Storage Error Thaw frozen stock and inspect for crystals. Protocol: Prepare small aliquots of stock solution in pure DMSO. Store at -20°C or -80°C in sealed, inert vials. Avoid freeze-thaw cycles. Thaw at room temperature and vortex thoroughly before use.

Q2: I suspect my this compound solution has degraded, leading to loss of biological activity. How can I confirm this and prevent it? Chemical degradation can be subtle. The table below guides you through the investigation.

Possible Cause Diagnostic Experiments Corrective Action & Solution Preparation Protocol
Oxidative Degradation Analyze fresh vs. old solution with LC-MS; look for +16 Da mass shifts. Protocol: Sparge solutions with inert gas (Argon/Nitrogen). Add antioxidants like 0.01-0.1% wt/vol Trolox or L-ascorbic acid. Store solutions in amber vials under an inert atmosphere.
Hydrolytic Degradation Incubate solution at different pH levels and analyze by LC-MS for hydrolysis products. Protocol: Ensure buffering at optimal pH. Avoid prolonged storage in aqueous solutions. Use lyophilized powder for long-term storage.
Photodegradation Expose solution to light and compare HPLC/UV-Vis spectra to a light-protected control. Protocol: Always use amber glass or opaque plastic vials. Perform experiments under minimal lighting. Wrap containers in aluminum foil.

Q3: The biological activity of my this compound is inconsistent between experiments. What factors should I check? Inconsistency often stems from variable solution conditions or adsorption losses.

Possible Cause Diagnostic Experiments Corrective Action & Solution Preparation Protocol
Non-specific Adsorption Compare recovery from glass vs. low-adsorption polypropylene vials using HPLC. Protocol: Use low-binding polypropylene labware. Include a carrier protein like 0.1% BSA or 1% serum in aqueous buffers to block binding sites.
Inaccurate Concentration Verify concentration via UV-Vis spectrophotometry using a standard curve. Protocol: Use a calibrated microbalance for weighing. Dilute stocks gravimetrically for highest accuracy. Validate concentration with a UV-Vis standard curve.

Experimental Protocols for Stability Assessment

To systematically address the issues above, here are detailed protocols for key characterization experiments.

Protocol 1: Forced Degradation Study to Profile Vulnerabilities

  • Objective: To understand the primary degradation pathways of this compound by exposing it to stressful conditions.
  • Materials: this compound stock in DMSO, relevant buffers (e.g., 0.1 M HCl, pH 7.4 PBS, 0.1 M NaOH), 3% H₂O₂, heated water bath, UV lamp.
  • Methodology:
    • Prepare separate solutions of this compound (e.g., 10 µg/mL) in the following conditions:
      • Acidic: 0.1 M HCl, room temperature.
      • Basic: 0.1 M NaOH, room temperature.
      • Oxidative: 3% H₂O₂ in pH 7.4 buffer, room temperature.
      • Thermal: pH 7.4 buffer, 60°C.
      • Photolytic: pH 7.4 buffer, exposed to UV light (e.g., 365 nm).
    • Incubate these solutions for 24 hours. Withdraw samples at 0, 6, and 24 hours.
    • Analyze all samples by HPLC with UV/Vis and Mass Spectrometry detection.
    • Monitor for the appearance of new peaks in the chromatogram and a decrease in the main this compound peak.

Protocol 2: Long-Term Stability Study in Application Buffer

  • Objective: To determine the shelf-life of this compound under typical storage and experimental conditions.
  • Materials: this compound, desired application buffer (e.g., cell culture media, PBS), low-binding vials.
  • Methodology:
    • Prepare a working solution of this compound in your application buffer at a standard concentration.
    • Aliquot the solution into several vials. Store them under different conditions:
      • -80°C, -20°C, 4°C, and room temperature.
      • For each temperature, include both light-exposed and light-protected (amber/foil-wrapped) vials.
    • At predetermined time points (e.g., 0, 1, 2, 4 weeks, 3 months), remove a vial from each condition.
    • Analyze the samples by HPLC to measure the percentage of intact this compound remaining.
    • Plot concentration over time to determine the degradation rate at each condition.

Technical Support Center: Key Workflow & Pathway

The following diagram outlines the logical workflow a researcher should follow when facing a stability issue, from problem identification to resolution.

Start Observe Stability Issue A1 Visible Precipitation? (Cloudiness, Particles) Start->A1 A2 Loss of Bio-Activity? (No precipitate visible) Start->A2 P1 Troubleshoot Solubility A1->P1 P2 Troubleshoot Degradation A2->P2 B1 Check Solvent & pH (Use FAQ Q1) P1->B1 C1 Reformulate with Co-solvents/Buffers P1->C1 B2 Check for Oxidation/Hydrolysis (Use FAQ Q2) P2->B2 C2 Add Antioxidants Optimize Buffer pH P2->C2 B1->C1 B2->C2 D Confirm Stability via HPLC or Bioassay C1->D C2->D

I hope this structured technical support center provides a solid foundation for your work with this compound.

References

Bastadin 10 analytical method development validation

Author: Smolecule Technical Support Team. Date: February 2026

Bastadin 10 Chemical Properties

The table below summarizes key identifying information for this compound, which is crucial for selecting an appropriate analytical technique, such as HPLC-UV or LC-MS [1].

Property Description
CAS Number 127687-08-5 [1]
IUPAC Name (12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione [1]
Molecular Formula C₃₄H₂₈Br₄N₄O₉ [1]
Molecular Weight 956.2 g/mol [1]
SMILES C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)NCC@HOC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br [1]
Description A complex marine natural product, classified as a brominated bis-diaryl ether, known to modulate ryanodine receptors [1].

Analytical Method Development & Validation Framework

For a new molecule like this compound, you must develop a new analytical procedure. The process involves creating a method and then proving it is suitable for its intended use through validation [2]. The following workflow outlines the key stages.

Start Start Method Development Step1 1. Define Objectives & Acceptance Criteria Start->Step1 Step2 2. Literature Review & Base Method Selection Step1->Step2 Obj1 • Attribute to measure (e.g., purity) • Required sensitivity (LOD/LOQ) • Regulatory guidelines (ICH) Step1->Obj1 Step3 3. Method Optimization (e.g., HPLC conditions) Step2->Step3 Tech1 • HPLC/UV for major components • LC-MS for confirmation Step2->Tech1 Step4 4. Formal Method Validation Step3->Step4 Opt1 • Mobile phase composition & pH • Column chemistry & temperature • Detector settings Step3->Opt1 Step5 5. Document Protocol & Report Step4->Step5 Val1 • Specificity, Accuracy, Precision • Linearity, Range, Robustness Step4->Val1

Method Validation Parameters and Acceptance Criteria

Once a method is developed, it must be validated. The table below describes the core parameters you need to evaluate, along with typical acceptance criteria for a chromatographic assay method like HPLC [3] [4].

Validation Parameter Description & Experimental Approach Typical Acceptance Criteria
Specificity Ability to measure this compound accurately in the presence of impurities, degradants, or matrix. Protocol: Inject diluent (blank), standard, and sample. Use a PDA detector to confirm peak purity and the absence of interference [4]. No interference at the retention time of this compound. Peak purity should pass (purity index > single point threshold) [4].

| Precision | Repeatability: Closen of results under the same conditions. Protocol: Prepare and inject six sample replicates from a homogeneous mixture [4]. Intermediate Precision: Precision under varying conditions (different analyst, day, instrument). Protocol: Repeat the repeatability study with the changed variables [4]. | Repeatability: RSD of % assay for 6 results ≤ 2.0% [4]. Intermediate Precision: Overall RSD from both studies ≤ 2.0% [4]. | | Accuracy | Closeness of measured value to the true value. Protocol: Spike a placebo with known amounts of this compound at 50%, 100%, and 150% of target concentration in triplicate. Calculate % recovery [3] [4]. | % Recovery should be between 98.0% and 102.0% [3] [4]. | | Linearity & Range | Ability to obtain results proportional to analyte concentration. Protocol: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of target concentration. Plot response vs. concentration [4]. | Correlation coefficient (r) ≥ 0.999 [4]. | | LOD & LOQ | LOD: Lowest detectable level. LOQ: Lowest quantifiable level with precision and accuracy. Protocol: Can be calculated from the standard deviation of the response and the slope of the calibration curve (S): LOD = 3.3(SD/S); LOQ = 10(SD/S) [3]. | LOD and LOQ are determined experimentally. At LOQ, precision (RSD) and accuracy should meet predefined criteria [3]. | | Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. Protocol: Vary parameters like mobile phase pH (±0.2), temperature (±2°C), or flow rate (±10%) and monitor system suitability [4]. | Method should meet all system suitability criteria despite variations [4]. |

FAQs and Troubleshooting

Q1: What is the first step in developing an HPLC method for this compound? The first step is to define your objectives. Determine what you need to measure (e.g., assay, related substances), the required sensitivity, and the regulatory guidelines you must follow (e.g., ICH). Following this, a literature review on similar compounds can guide your initial choice of column chemistry (typically a C18 column), mobile phase, and detection wavelength [2] [1].

Q2: How do I select a solvent for preparing this compound standard solutions? You should systematically evaluate this compound's solubility and spectral properties in different solvents. A common approach is to prepare stock solutions in various solvents (e.g., methanol, acetonitrile, buffers of different pH) and then dilute them to working concentrations. Scan each solution over the UV range (e.g., 190-400 nm) to determine the λmax (wavelength of maximum absorption) and ensure the solvent does not cause interference [3].

Q3: My this compound peak shows tailing or poor resolution. What should I check? This is a common issue in method development. Here is a troubleshooting guide based on general HPLC principles:

Observation Potential Cause Recommended Action

| Tailing Peak | - Active sites on the column

  • Incorrect mobile phase pH | - Use a suitable column end-capping
  • Adjust mobile phase pH to suppress silanol interaction | | Poor Resolution | - Inadequate mobile phase strength
  • Unsuitable column selectivity | - Optimize organic solvent gradient or ratio
  • Try a different column chemistry (e.g., C8, phenyl) | | Noisy Baseline | - Contaminated column or mobile phase
  • Air bubbles in detector | - Purge system, use high-purity solvents
  • Degas mobile phase and check detector flow cell |

Q4: Why is assessing robustness critical, and how is it done? Robustness testing proves that your method is reliable during normal use in the lab, even with minor, inevitable fluctuations in instrument parameters. It is assessed by deliberately making small changes to critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±10%) and evaluating the impact on system suitability criteria like resolution, tailing factor, and theoretical plates [4].

References

overcoming Bastadin 10 non-specific toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Toxicity Profile

Understanding Bastadin 10's known functions is the first step in troubleshooting its toxicity. The table below summarizes its core activity and the associated challenge.

Feature Description
Reported Activity Calcium channel modulator [1].
Proposed Primary Target Ryanodine Receptors (RyRs), intracellular calcium release channels critical for regulating calcium stores in muscle and nerve cells [2] [1].
Toxicity Challenge Non-coplanar structures (like some PCBs) are known to cause non-specific activation of RyRs, leading to uncontrolled calcium release. This disrupts spatial and temporal calcium signaling, causing widespread cellular dysfunction and toxicity [2]. This compound's non-specific toxicity likely stems from a similar, off-target disruption of cellular calcium homeostasis.

Troubleshooting Guide & Experimental Strategies

Since direct solutions for this compound are not available, the following strategies are proposed based on common approaches in drug development for compounds with non-specific toxicity. The workflow below outlines a systematic approach to identify and address the issue.

Start Start: Suspected Non-specific Toxicity Mech Confirm Mechanism of Action & Primary Target Start->Mech Hypo Hypothesize Toxicity Source Mech->Hypo Strat Develop Mitigation Strategy Hypo->Strat Test Test in Relevant Models Strat->Test Eval Evaluate & Iterate Test->Eval Insufficient Improvement Test->Eval Data Analysis

Confirm the Mechanism and Calcium-Dependent Toxicity

Before designing solutions, you must verify that disrupted calcium signaling is the primary cause of toxicity in your specific experimental models.

Experimental Protocol: Intracellular Calcium Imaging

  • Objective: To visualize and quantify changes in intracellular calcium levels ([Ca²⁺]i) in live cells in response to this compound application.
  • Materials:
    • Cell line relevant to your research (e.g., cancer cell line for antitumor studies).
    • Standard cell culture reagents.
    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
    • This compound solution.
    • Positive control (e.g., Ryanodine receptor agonist like PCB 95 [2]).
    • Confocal microscope or fluorescence plate reader.
  • Method:
    • Culture cells on glass-bottom dishes or in a 96-well plate.
    • Load cells with the calcium-sensitive dye according to the manufacturer's protocol.
    • Establish a baseline fluorescence reading.
    • Treat cells with this compound and monitor fluorescence changes in real-time.
    • Compare the calcium flux profile (amplitude, frequency, and spatial distribution) with that induced by the positive control.
  • Expected Outcome: Confirmation that this compound causes a rapid, unregulated spike in cytosolic calcium, supporting the hypothesis of RyR-mediated toxicity.
Develop Targeted Mitigation Strategies

Once the mechanism is confirmed, employ the following strategies to improve specificity.

Strategy 1: Structural Modification (Derivatization) The goal is to modify the this compound structure to enhance its affinity for the intended target over RyRs.

  • Rationale: Minor changes can significantly alter a compound's binding affinity and pharmacokinetics.
  • Approach:
    • Create a library of analogues: Synthesize or source structurally related bastadins or generate semi-synthetic derivatives of this compound [1].
    • Focus on key moieties: Modify functional groups predicted to interact with the hydrophobic binding pocket of RyRs.
  • Screening Assay: Test all analogues in the Calcium Imaging Protocol above. The ideal candidate will maintain therapeutic efficacy (e.g., antitumor activity) with a significantly blunted calcium spike.

Strategy 2: Formulation and Delivery Optimization Improving how the drug is delivered can minimize off-target exposure.

  • Rationale: Encapsulating the drug can protect it during circulation and promote its selective release at the target site (e.g., tumor microenvironment).
  • Approach:
    • Nanoparticle Encapsulation: Formulate this compound into liposomal, polymeric (e.g., PLGA), or lipid nanoparticles.
    • Targeted Ligands: Conjugate nanoparticles with antibodies or peptides that target receptors overexpressed on your target cells.
  • Evaluation: Compare the toxicity (e.g., IC₅₀ in healthy vs. target cells) of free this compound versus the nanoparticle formulation.

Frequently Asked Questions

Q1: Are there any known specific analogues of this compound with lower non-specific toxicity? The literature does not currently report on specific, less-toxic analogues of this compound. This represents a significant research gap and opportunity. The bastadin family is large, so exploring other naturally occurring bastadins mentioned in the literature (e.g., Bastadin-5) for a better toxicity profile could be a productive starting point [1].

Q2: What are the best model systems for studying this type of toxicity? For calcium signaling toxicity, robust models include:

  • Primary Neuronal Cultures: Highly sensitive to calcium disruption; relevant for neurodevelopmental toxicity studies [2].
  • Cardiomyocytes (e.g., iPS-derived): Essential for assessing cardiotoxicity linked to RyR dysfunction.
  • Engineered Cell Lines: Lines overexpressing specific human RyR isoforms (RyR1, RyR2, RyR3) can help pinpoint the exact channel involved.

Q3: Beyond calcium signaling, what other mechanisms should I investigate? While calcium is a strong candidate, you should also rule out:

  • Mitochondrial Dysfunction: Use assays like JC-1 or TMRE staining to measure mitochondrial membrane potential.
  • General Membrane Disruption: Perform hemolysis assays or use membrane integrity dyes.
  • Off-target Kinase Inhibition: Screen against a panel of kinases if your primary target is unknown.

Key Considerations for Experimental Design

When planning your experiments, keep these points in mind:

  • Positive Controls: Using a known RyR activator like a non-coplanar PCB can validate your experimental setup and provide a benchmark for this compound's activity [2].
  • Dose-Response is Critical: Ensure you test a wide range of concentrations to establish a therapeutic window and distinguish specific from non-specific effects.
  • This is a Foundational Framework: The strategies provided are based on established toxicology and medicinal chemistry principles. Success will depend on systematic experimentation and iteration within your specific research context.

References

Workflow for the Expedited Purification of Bastadins

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the key stages of purification, from raw sponge material to isolated compounds. This process is adapted from a method that used 92 grams of dry sponge to obtain milligram quantities of Bastadins 5 and 6 [1].

G Bastadin Purification Workflow Start Start: Frozen Lyophilized Sponge (Ianthella basta) Step1 Solvent Extraction (Slow stirring with CH3OH, 2x 12h) Start->Step1 Step2 Concentration & Solvent Partitioning (Adjust H2O content, partition vs. Hexanes -> Fraction A) Step1->Step2 Step3 Further Partitioning (Adjust to 2:3 H2O:CH3OH, partition vs. CH2Cl2 -> Fraction B) Step2->Step3 Step4 Size-Exclusion Chromatography (Sephadex LH-20, MeOH elution) Collect Fractions F1-F6 Step3->Step4 Step5 Analytical TLC (UV/Vanillin-H2SO4 stain) F-4 contains target Bastadins Step4->Step5 Step6 Final Purification (Preparative RP-HPLC, C18 column, Linear gradient H2O/0.1% TFA:CH3CN) Step5->Step6 EndB5 Bastadin-5 (5.2 mg) Step6->EndB5 Elutes at 15.6 min EndB6 Bastadin-6 (4.0 mg) Step6->EndB6 Elutes at 17.2 min

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter during the purification process.

Problem Possible Cause Suggested Solution
Low Yield of Target Compound Target is a minor component [1]; Overloading of chromatography columns [2]. Confirm presence via LCMS in intermediate fractions (e.g., F-4) [1]. Avoid overloading columns; ensure sample load is within specifications [2].
Insufficient Separation on Silica Complex mixture of similar bastadins and sulfate esters [1]. Bypass silica chromatography. Use solvent partitioning and Sephadex LH-20 size-exclusion as a first step [1].
Poor Binding to Chromatography Resin Incorrect buffer pH or salt concentration; Sample or buffer at low temperature [2]. Ensure all buffers and samples are at room temperature before the binding step [2].
Co-elution of Contaminants Presence of untagged host proteins with similar properties [3]. Introduce a low concentration of a competitive agent (e.g., 20-40 mM imidazole) in the binding and wash buffers [3].
RNA Contamination RNase A inactive or insufficient; Lysis of too many cells [2]. Verify RNase A is fresh and fully dissolved. For large cultures, increase RNase A concentration up to 400 µg/mL [2].

Detailed Experimental Protocol

This is the step-by-step protocol from which the workflow diagram was generated [1].

  • 1. Extraction

    • Cut 92 g of frozen, lyophilized Ianthella basta sponge into small pieces.
    • Extract by slow stirring with methanol (2 × 600 mL) at room temperature for 12 hours each.
    • Combine the extracts and concentrate under reduced pressure to half the original volume.
  • 2. Solvent Partitioning

    • Adjust the water content of the concentrated extract to a 1:9 ratio of H2O:CH3OH.
    • Partition this solution against hexanes (2 × 400 mL) to remove apolar components (Fraction A).
    • Re-adjust the water content of the methanol phase to a 2:3 ratio of H2O:CH3OH.
    • Partition this solution against dichloromethane (2 × 400 mL) to obtain a medium-polarity fraction (Fraction B), which contains the bastadins.
  • 3. Size-Exclusion Chromatography

    • Purify Fraction B using a Sephadex LH-20 column with methanol as the eluent.
    • Collect six fractions (F1–F6), grouping them based on TLC analysis.
    • Identify the fraction containing bastadins-5 and -6 (typically F-4) by TLC (silica F254, developed with 1:9 MeOH-CH2Cl2). The bastadins stain a characteristic green color with vanillin-H2SO4-EtOH reagent.
  • 4. Final Purification by Reversed-Phase HPLC

    • Use a Phenomenex Kinetex C18 column (150 × 21.2 mm, 5µ).
    • Employ a linear gradient from 50:50 H2O (with 0.1% TFA) : CH3CN to 30:70 over 20 minutes.
    • Use a flow rate of 13 mL/min and monitor at λ 250 nm.
    • Under these conditions, bastadin-5 elutes at approximately 15.6 minutes and bastadin-6 at 17.2 minutes.

Key Considerations for Scaling Up Bastadin 10

  • Protocol as a Template: The provided protocol is your best starting point. Bastadin-10 will have its own unique polarity and retention time, so you will need to use analytical techniques (like TLC and LCMS) to track it through the analogous fractions and adjust HPLC conditions accordingly [1].
  • Critical Scaling Parameters: When moving to larger volumes, pay close attention to maintaining buffer-to-resin ratios, ensuring proper flow rates to avoid compressing the chromatography bed, and scaling the load appropriately to prevent overloading [2].
  • Handling of Material: The source indicates that bastadins are minor components in a complex mixture. Scaling up will require processing significantly larger amounts of raw sponge material to obtain appreciable quantities of Bastadin-10, making efficiency in the initial extraction and partitioning steps crucial [1].

References

Bastadin 10 structural modification to reduce necrosis

Author: Smolecule Technical Support Team. Date: February 2026

Bastadin 10: Known Structure and Activity

The table below summarizes the key characteristics and known mechanism of action for this compound, based on current literature.

Characteristic Description
Source Marine sponge Ianthella basta [1] [2]
CAS Number 127687-08-5 [2]
Molecular Formula C₃₄H₂₈Br₄N₄O₉ [2]
Molecular Weight 956.2 g/mol [2]
Core Known Mechanism Stabilizes the open conformation of the ryanodine-sensitive Ca²⁺ channel (RyR) in an FKBP12-dependent manner [1].
Key Biological Effect Dramatically sensitizes the channel to activation by Ca²⁺ and relieves inhibition by Mg²⁺ [1].

Proposed Experimental Path Forward

Since a direct solution is not available, the following approach can help you systematically investigate the issue.

  • Confirm the Cell Death Phenotype: Before modifying the compound, use inhibitors to confirm that observed cell death is necrotic [3] [4]. Treat cells with this compound in the presence of a pan-caspase inhibitor (e.g., Z-VAD-FMK) and a necroptosis inhibitor (e.g., Necrostatin-1). If cell death is significantly reduced only by the necroptosis inhibitor, it suggests a regulated necrotic pathway is involved.
  • Explore Related Compounds for Clues: The activity of bastadin congeners is highly structure-dependent. Research indicates that dimeric, cyclic bastadins (like Bastadin-6 and -9) show stronger in vitro growth inhibitory effects than monomeric hemibastadins [5]. Furthermore, the brominated aromatic rings in a compound like DBHB are crucial for its activity [5]. Studying the Structure-Activity Relationship (SAR) of these analogues can provide valuable insights for your modifications. The diagram below illustrates this conceptual relationship.

G start Bastadin Core Structure factor1 Macrocyclic vs. Linear start->factor1 factor2 Bromination Pattern start->factor2 factor3 Eastern/Western Hemisphere Substitutions start->factor3 outcome Biological Activity & Cell Death Phenotype factor1->outcome factor2->outcome factor3->outcome

  • Rational Structural Modification: Based on the SAR, you could prioritize synthesizing analogues with these changes:
    • Reduce Oxime Reactivity: Modify or replace the oxime functional groups (=N-OH), which could be involved in generating reactive oxygen species [2].
    • Target the "Eastern/Western Hemispheres": A study on bastadin congeners suggested that substitutions on these parts of the macrocycle can confer specificity toward stabilizing either the open or closed conformation of the RyR channel [1]. Designing analogues that favor a closed or stabilized state over a permanently open one might reduce the intense calcium flux that can trigger necrosis.
    • Create a Focused Library: Develop a small set of analogues that systematically explore the above changes.

Troubleshooting Common Experimental Issues

  • Problem: Low Solubility of this compound

    • Solution: Prepare a stock solution in a high-quality DMSO. Ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v), and include a vehicle control with the same DMSO concentration in all experiments [5].
  • Problem: High, Non-Specific Cytotoxicity

    • Solution: Titrate the concentration of this compound carefully. The functional effects on calcium channels can occur at concentrations lower than those required for general cytotoxicity. Establish a dose-response curve and look for the minimum effective concentration for your desired target engagement [1].

References

Bastadin 10 metabolite degradation during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Metabolite Stability & Storage

The stability of a metabolite like Bastadin 10 can be compromised by chemical degradation and enzymatic activity. The core principle for preservation is to rapidly halt all metabolic and chemical processes immediately after sampling or purification [1] [2].

The table below summarizes the common instability factors and the recommended mitigation strategies you should consider.

Instability Factor Consequences Preventive Measures & Protocols

| Oxidation | Alteration of redox-sensitive functional groups (e.g., thiols), loss of activity. | • Add antioxidants (e.g., N-ethylmaleimide/NEM) to quenching solution [2]. • Use oxygen-impermeable storage vials. • Purge solutions with inert gas (e.g., N₂ or Argon). | | Enzymatic Activity | Post-sampling metabolic changes, degradation. | • Rapid quenching with cold organic solvents (e.g., < -40°C methanol) to denature enzymes [1] [2]. • Use bead-beating with zirconia/silica beads for complete cell disruption and enzyme inactivation [2]. | | Temperature | Increased rate of degradation reactions. | • Maintain cold chain (< -20°C to -80°C) during extraction and for long-term storage [2]. | | Incompatible Solvents/Buffers | Salt precipitation, poor MS compatibility, pH-induced degradation. | • Use LC-MS/MS compatible solvents (e.g., methanol, acetonitrile) [1]. • Avoid high-salt buffers for CE-MS analysis [2]. |

Experimental Protocol for Metabolite Stabilization

Here is a detailed workflow, adapted from general best-practice protocols, for handling a metabolite like this compound to minimize degradation during and after extraction [2].

start Sample Collection A Rapid Quenching start->A  <10 Seconds B Cell Disruption A->B  Cold Solvent  with Additives C Metabolite Extraction B->C  Bead-beating  or Sonication D Sample Storage C->D  Lyophilize  or Concentrate E Analysis D->E  Reconstitute  for LC-MS/CE-MS

Key Steps Explained:
  • Rapid Quenching & Stabilization:

    • Immediately immerse the sample (e.g., cells or tissue) in a pre-chilled quenching solution (e.g., 60% methanol in water) kept at or below -40°C using a dry-ice/ethanol bath [2].
    • To specifically prevent oxidation of sensitive groups, include 4 mM N-ethylmaleimide (NEM) in the methanol quenching solution. NEM binds to thiol groups, preventing their oxidation during subsequent steps [2].
  • Efficient Metabolite Extraction:

    • For intracellular metabolites from cells or tissues, use a mechanical disruption method like bead-beating with zirconia/silica beads. This ensures high and consistent disruption efficiency, which is crucial for complete metabolite extraction and enzyme inactivation [2].
    • Perform the extraction with a mixture of chilled organic solvents (e.g., chloroform/methanol/water) and keep the samples cold throughout the process to minimize chemical degradation [1] [2].
  • Storage and Preparation for Analysis:

    • After extraction, lyophilize (freeze-dry) the samples and store the dried pellets at -80°C to ensure long-term stability [2].
    • Prior to analysis (e.g., by LC-MS or CE-MS), reconstitute the samples in a compatible solvent. Be aware that high salt concentrations can interfere with capillary electrophoresis (CE-MS) [2].

Frequently Asked Questions

Q1: What is the single most critical step to prevent metabolite degradation? The most critical step is the speed and efficiency of the initial quenching process. A delay of even a few seconds can allow metabolic activities to significantly alter the metabolite profile. Using a cold organic solvent that rapidly penetrates cells is essential [2].

Q2: How can I verify that my storage conditions are effective?

  • Stability Testing: Periodically analyze a stable control sample (e.g., a purified standard of this compound) stored under your conditions and check for the appearance of new peaks (degradants) or a decrease in the parent compound's peak via LC-MS.
  • Monitor Redox-Sensitive Ratios: For your specific compound, track the ratio of reduced to oxidized forms if known, as this is a sensitive indicator of oxidative degradation [2].

Q3: My metabolite yields are low and inconsistent. What could be wrong? This is often due to incomplete cell disruption. Chemical permeabilization methods can be inefficient, especially for non-lab strains or tissues. Switching to a robust mechanical method like bead-beating with zirconia/silica beads can greatly improve yield and reproducibility [2].

Key Recommendations for this compound

Given the lack of specific data on this compound, a prudent approach is essential.

  • Assume Sensitivity: Treat this compound as a labile compound, sensitive to oxidation and temperature. Apply the general principles and rigorous protocols outlined above.
  • Conduct Pilot Stability Studies: Before committing valuable samples, test your storage conditions (e.g., different temperatures, solvents, and additives) on a small amount of this compound to empirically determine the best practices.
  • Consult Related Literature: Look for storage information on structurally similar marine natural products (like other bastadins) as their stability profiles may be comparable.

References

identifying Bastadin 10 analogs in complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Analytical FAQs & Troubleshooting

Q1: What are the key spectral features of Bastadin 10 and its analogs I should look for? Bastadins are tetramers of brominated tyrosine derivatives. Key features include:

  • Mass Spectrometry: Look for a characteristic isotopic pattern from multiple bromine atoms. Bromine has two natural isotopes (~50% 79Br and ~50% 81Br), creating a distinctive M+2 peak that is nearly equal in height to the molecular ion peak M+ for each bromine in the molecule [1].
  • Oxime Moieties: The (E)-2-(hydroxyimino)-N-alkylamide group is a signature. The oxime configuration (E or Z) can be probed using 13C NMR; an oxime allylic methylene carbon at δC ≈ 36 suggests a Z configuration, while δC ≈ 28 suggests an E configuration [2].

Q2: Which techniques are best for screening complex mixtures directly for bioactive Bastadin analogs? Affinity Selection-Mass Spectrometry (AS-MS) is ideal for finding ligands from complex mixtures without pre-purification [3].

  • Pulsed Ultrafiltration (PUF) AS-MS: Incubate the mixture with a target receptor; ligand-receptor complexes are separated from non-binders via ultrafiltration. Ligands are released for LC-MS analysis [3].
  • Size Exclusion Chromatography (SEC) AS-MS: Ligand-receptor complexes are separated based on size, with ligands characterized after dissociation [3].
  • Magnetic Microbead Affinity Selection Screening (MagMASS): The receptor is immobilized on magnetic beads for easy separation of binding compounds [3].

Q3: Our bioassay results for suspected Bastadin analogs are inconsistent. What could be the cause?

  • Oxime Isomerization: The (E/Z) configuration of the oxime group can isomerize during extraction or storage, potentially turning active analogs into less active or inactive forms [2]. Confirm the oxime configuration using NMR.
  • Conformational Flexibility: Bioactivity is linked to the macrocyclic scaffold. Bastarane-type analogs with rigid conformations often show higher potency than more flexible isobastarane-types [4].

Experimental Protocols

Protocol 1: Dereplication of Bastadins in a Sponge Extract using LC-MS and NMR Database Screening [2]

This protocol uses a pre-established database to quickly identify known and new bastadins.

  • 1. Sample Preparation: Extract the sponge material (e.g., Ianthella sp.) with methanol. Concentrate the extract for analysis.
  • 2. LC-MS Analysis:
    • Column: Reversed-phase C18.
    • Mobile Phase: Gradient of methanol/water or acetonitrile/water.
    • Detection: High-Resolution Mass Spectrometry (HRMS) to determine elemental composition. Look for the M+2 isotopic pattern.
  • 3. NMR Database Matching:
    • Acquire 1H NMR spectrum of the crude extract or purified fractions.
    • Compare chemical shifts of aromatic and HI (hydroxyimino) chain protons against a bastadin NMR database [2].
    • The database helps identify substructures and connectivities for rapid identification of known compounds and flagging of novel analogs.
  • 4. Confirmation: Purify flagged compounds using preparative HPLC for full structural elucidation with 2D NMR (e.g., gCOSY, gHMBC).

Protocol 2: Identifying RyR1/FKBP12 Ligands using Pulsed Ultrafiltration AS-MS [3]

This protocol isolates Bastadin analogs based on biological activity.

  • 1. Incubation: Incubate the crude natural extract with the target receptor (e.g., RyR1/FKBP12 complex) in a physiologically relevant buffer. Use ligand and receptor concentrations in the low micromolar range.
  • 2. Ultrafiltration:
    • Transfer the mixture to an ultrafiltration device with a membrane that retains the macromolecular receptor-ligand complexes.
    • Centrifuge to remove unbound compounds.
    • Wash the retained complexes with buffer to remove non-specifically bound materials.
  • 3. Ligand Release and Analysis:
    • Disrupt the receptor-ligand complexes by adding an organic solvent (e.g., methanol) or changing the pH.
    • Centrifuge to collect the released ligands in the filtrate.
    • Analyze the filtrate using UHPLC-HRMS and data-dependent MS/MS to characterize the structure of the active ligands.

Data Interpretation Guides

Table 1: Key Analytical Data for this compound and Related Analogs

Analog Name Key Structural Features Reported Bioactivity Key Analytical Cues (NMR, MS)
This compound Bastarane-type macrocycle, oxime groups [5] [4] Potently stabilizes the open conformation of the RyR1 calcium channel [5]. Characteristic bromine isotope pattern in MS; diagnostic 1H NMR shifts for aromatic and oxime protons [2].
Bastadin 6 Bastarane-type macrocycle [4] Selective anti-proliferative activity against endothelial cells (IC50: 0.052 µM); induces apoptosis [4].
Bastadin 5 Bastarane-type macrocycle [6] Enhances Ca2+ release from SR by modulating RyR1/FKBP12 (EC50: 2.2 µM) [6].
(E,Z)-Bastadin 19 Diastereoisomer with mixed (E,Z) oxime geometry [2] Reported as a potential isolation artifact [2]. Diagnostic 13C NMR shift for Z-oxime (δC ≈ 36) in the HI chain [2].

Table 2: Troubleshooting Common Experimental Issues

Problem Potential Cause Suggested Solution
Weak or no binding signal in AS-MS. Ligand concentration too low; receptor not functional. Concentrate the extract; check receptor activity with a known ligand.
Complex mixture obscures target in LC-MS. Ion suppression; co-elution. Improve chromatographic separation; include a purification step before AS-MS.
Isolated compound is inactive in follow-up bioassays. Oxime isomerization; compound decomposition. Check oxime configuration by NMR; minimize storage time in solution [2].

Workflow Visualization

The following diagram illustrates the decision pathway for analyzing bastadins in a complex mixture, integrating the techniques discussed above.

Start Start: Complex Mixture (e.g., Sponge Extract) LCMS LC-HRMS Analysis Start->LCMS DBMatch Dereplication via NMR/MS Database LCMS->DBMatch Known Known Bastadin DBMatch->Known Match Found Novel Novel or Rare Analog DBMatch->Novel No Confident Match Bioassay Bioassay Validation Known->Bioassay ASMS Affinity Selection-MS (e.g., PUF, SEC, MagMASS) Novel->ASMS To find bioactive candidates Purify Purification (Preparative HPLC) Novel->Purify For full characterization ASMS->Purify Char Structural Characterization (2D NMR, MS/MS) Purify->Char Char->Bioassay

References

Bastadin 10 compared to other bastadin compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of Bastadin Compounds

The table below summarizes the available experimental data for various Bastadin compounds and their synthetic analogs. A dash (—) indicates that quantitative data for that specific compound was not provided in the search results.

Compound Name Biological Activity Key Experimental Findings Potency (EC50 / IC50) Primary Molecular Target / Pathway
Bastadin-5 RyR1 agonist (stimulates Ca²⁺ release) Enhances ryanodine binding to RyR1/FKBP12 complex; facilitates FK506-induced release of FKBP12 from RyR1 [1]. 2.2 µM [1] Ryanodine Receptor (RyR1) / Ca²⁺ signaling
Bastadin-6 Anti-angiogenic Inhibits VEGF/bFGF-induced tubular formation and VEGF-induced migration of HUVECs; induces selective apoptosis in endothelial cells [2]. Angiogenesis (VEGF/VEGFR signaling pathway)
Bastadin-19 Inactive congener Lacks Ca²⁺ mobilizing activity; competes with Bastadin-5 for its binding site on RyR1 [1]. >100 µM [1] Ryanodine Receptor (RyR1)
Synthetic Analog (±)-7 RyR1 agonist A simplified 14-membered ring analog that enhances ryanodine binding, mimicking Bastadin-5 activity [1]. 11 µM [1] Ryanodine Receptor (RyR1) / Ca²⁺ signaling
Synthetic Analog 14 RyR1 antagonist An 18-membered ring analog that potently inhibits ryanodine binding, opposing Bastadin-5 effect [1]. 6 µM (IC50) [1] Ryanodine Receptor (RyR1) / Ca²⁺ signaling

Detailed Experimental Protocols

The key findings on Bastadin activity are primarily derived from two main experimental approaches:

  • [³H]Ryanodine Binding Assay: This is a standard method for assessing the activity of compounds on the Ryanodine Receptor (RyR). The assay measures the binding of radioactive ryanodine to its receptor, which is known to correlate with the functional open state of the Ca²⁺ channel [3] [1]. In these experiments, skeletal muscle RyR1 is incubated with the test compound (e.g., Bastadin-5 or its analog) and [³H]ryanodine. The amount of radioactivity bound to the receptor is then quantified. An increase in binding indicates channel activation (agonist effect), while a decrease indicates inhibition (antagonist effect) [1].
  • In Vitro Anti-angiogenesis Models: For compounds like Bastadin-6, activity is evaluated using human umbilical vein endothelial cells (HUVECs). Key methodologies include [2]:
    • Tubular Formation Assay: HUVECs are cultured on a basement membrane matrix (like Matrigel) in the presence of growth factors (VEGF/bFGF) and the test compound. Inhibition of the formation of capillary-like tube structures indicates anti-angiogenic activity.
    • Cell Migration Assay: This is often performed using a Boyden chamber or a scratch wound assay. It measures the ability of the compound to inhibit the movement of HUVECs towards a stimulus like VEGF.

Mechanism of Action and Signaling Pathways

The Bastadin compounds described primarily act through two distinct mechanisms, as illustrated below.

Figure 1: Bastadin Modulation of Ryanodine Receptor Calcium Signaling

G Bastadin6 Bastadin-6 Apoptosis Induces Selective Apoptosis Bastadin6->Apoptosis Inhibition Inhibition Bastadin6->Inhibition VEGF VEGF / bFGF (Growth Factors) VEGFR VEGFR VEGF->VEGFR Signaling Downstream Pro-angiogenic Signaling VEGFR->Signaling Processes Endothelial Cell Processes Signaling->Processes Migration Migration Processes->Migration TubeFormation Tubule Formation Processes->TubeFormation Inhibition->Migration Inhibition->TubeFormation

Figure 2: Anti-angiogenic Action of Bastadin-6 via VEGFR Pathway Inhibition

Key Structural Insights

Research on simplified synthetic analogs of Bastadin-5 has revealed crucial structure-activity relationship (SAR) insights [1]:

  • The dibromocatechol ether moiety (the 'western edge' of the molecule) is critical for activity.
  • The macrocycle size is a key determinant of function. A 14-membered ring can produce agonism (channel activation), while an 18-membered ring can lead to potent antagonism (channel inhibition).
  • The α-ketoximino group present in the natural product is not essential for activity, as active analogs lack this group.

References

Bastadin 10 versus psammaplin A activity profile

Author: Smolecule Technical Support Team. Date: February 2026

Bastadin 10 vs. Psammaplin A at a Glance

Feature This compound Psammaplin A
Compound Class Tetrameric bromotyrosine derivative (Bastarane macrocycle) [1] [2] Bromotyrosine-derived disulfide-linked dimer (open-chain α-oximinoamide) [3]
Primary Source Marine sponge Ianthella spp. [1] [2] Marine sponges Psammaplysilla (revised to Pseudoceratina) spp. [3]
Key Molecular Target Ryanodine Receptor (RyR)-FKBP12 complex, specifically RyR1 [2] Multiple enzymes, including Histone Deacetylases (HDAC) and DNA Methyltransferases (DNMT) [3]
Primary Mechanism of Action Stabilizes the open conformation of the calcium release channel, sensitizing it to activation by Ca²⁺ and relieving Mg²⁺ inhibition [2] Potent inhibition of epigenetic enzymes (HDAC, DNMT) and other targets like DNA gyrase and topoisomerase II [3]
Primary Reported Biological Activities Modulator of intracellular calcium signaling [2] Broad-spectrum: antimicrobial, antiproliferative, anticancer, and epigenetic modulation [3]

Detailed Biological Activity Profiles

The following table summarizes the key biological activities and experimental evidence for each compound.

Compound Biological Activity Experimental Evidence / Specific Targets

| This compound | Calcium Signaling Modulation | • Single channel analysis and Ca²⁺ flux measurements showed stabilization of the open state of RyR1 [2]. • Actions are reversible and specific to the cytoplasmic face of the channel [2]. • Effect is mediated via the RyR1-FKBP12 complex [2]. | | Psammaplin A | Epigenetic Modulation | • Potent inhibitory activity against Histone Deacetylases (HDAC) and DNA Methyltransferase (DNMT) enzymes [3]. • Acts as a natural prodrug under reduced conditions in cells [3]. | | | Antimicrobial Activity | • Shows activity against Staphylococcus aureus (SA) and methicillin-resistant S. aureus (MRSA) by inhibiting DNA gyrase and arresting bacterial DNA synthesis [3]. • Also inhibits bacterial Sortase A and B [3]. | | | Anticancer & Cytotoxic Activity | • Displays antiproliferative effects against a wide range of cancer cell lines (e.g., breast, lung, colon, ovarian, CNS cancers) [3]. • Also inhibits enzymes like topoisomerase II, farnesyl protein transferase, and aminopeptidase N [3]. |


Key Experimental Protocols

The methodologies from pivotal studies are detailed below to provide context for the data.

1. For this compound: Single Channel Analysis and Ca²⁺ Flux Measurements [2]

  • Objective: To identify this compound as the congener responsible for stabilizing the open conformation of the Ryanodine Receptor (RyR) channel.
  • Methodology:
    • Single Channel Analysis: The activity of single RyR channels incorporated into planar lipid bilayers was measured in the presence and absence of this compound.
    • Ca²⁺ Flux Measurements: The compound's effect on Ca²⁺ release from the sarcoplasmic reticulum (SR) was assessed.
    • Pharmacological Intervention: Channels were pretreated with FK506 or rapamycin to determine the involvement of the FKBP12 protein. The activity was reconstituted using human recombinant FKBP12.
  • Key Findings: this compound dramatically stabilized the open state of the RyR1 channel, sensitized it to activation by Ca²⁺, and relieved inhibition by physiological Mg²⁺. These actions were reversible and required the RyR1-FKBP12 complex.

2. For Psammaplin A: Enzyme Inhibition and Antiproliferative Assays [3]

  • Objective: To evaluate the broad bioactive spectrum of Psammaplin A, including its epigenetic, antimicrobial, and anticancer activities.
  • Methodology:
    • Enzyme Inhibition Assays: In vitro assays were used to determine the half-maximal inhibitory concentration (IC₅₀) of Psammaplin A against various enzymes like HDAC, DNMT, DNA gyrase, and topoisomerase II.
    • Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) assays were performed against bacterial strains including S. aureus and MRSA.
    • Cell Viability/Proliferation Assays: Antiproliferative activity was tested against a panel of human cancer cell lines using assays like MTT or similar colorimetric methods to determine IC₅₀ values.
  • Key Findings: Psammaplin A is a multi-target inhibitor with potent activity against epigenetic enzymes, bacterial enzymes, and it suppresses proliferation in numerous cancer cell lines.

Mechanism of Action Pathways

The diagrams below illustrate the primary molecular mechanisms of each compound.

bastadin_pathway Bastadin10 Bastadin10 Bastadin10-RyR1-FKBP12\nComplex Bastadin10-RyR1-FKBP12 Complex Bastadin10->Bastadin10-RyR1-FKBP12\nComplex Binds to RyR1 RyR1 RyR1->Bastadin10-RyR1-FKBP12\nComplex Binds to FKBP12 FKBP12 FKBP12->Bastadin10-RyR1-FKBP12\nComplex Associates with Ca_Release Ca_Release Altered Intracellular\nCalcium Signaling Altered Intracellular Calcium Signaling Ca_Release->Altered Intracellular\nCalcium Signaling Results in Stabilizes Open State Stabilizes Open State Bastadin10-RyR1-FKBP12\nComplex->Stabilizes Open State Leads to Stabilizes Open State->Ca_Release Promotes

psammaplin_pathway PsammaplinA PsammaplinA HDAC HDAC PsammaplinA->HDAC Inhibits DNMT DNMT PsammaplinA->DNMT Inhibits DNA_Gyrase DNA_Gyrase PsammaplinA->DNA_Gyrase Inhibits Altered Histone\nAcetylation Altered Histone Acetylation HDAC->Altered Histone\nAcetylation Leads to Altered DNA\nMethylation Altered DNA Methylation DNMT->Altered DNA\nMethylation Leads to Impaired Bacterial\nDNA Replication Impaired Bacterial DNA Replication DNA_Gyrase->Impaired Bacterial\nDNA Replication Leads to Gene Expression\nChanges Gene Expression Changes Altered Histone\nAcetylation->Gene Expression\nChanges Altered DNA\nMethylation->Gene Expression\nChanges

Conclusion for Research Applications

  • This compound is a highly specific tool for studying calcium signaling and the pharmacology of Ryanodine Receptors, particularly RyR1 [2].
  • Psammaplin A is a versatile, multi-target agent with significant potential in epigenetics research, antibacterial studies, and as a lead compound in broad-spectrum anticancer drug discovery [3].

References

Bastadin 10 cytotoxicity comparison NSCLC cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Data of Related Bastadin Compounds

While specific data for Bastadin 10 is unavailable in the search results, one study provides the in vitro growth inhibitory concentrations (IC₅₀) for several other bastadin compounds on a panel of cancer cell lines, including the A549 non-small cell lung cancer (NSCLC) cell line [1].

The table below summarizes the findings for the active compounds. A higher IC₅₀ value indicates lower potency, as it requires a greater concentration of the compound to inhibit cell growth by 50%.

Compound Name A549 (NSCLC) IC₅₀ (µM) Other Cancer Cell Lines (Mean IC₅₀ ± SEM in µM)
Bastadin-6 3 µM 4.0 ± 0.2 µM [1]
Bastadin-9 7 µM 6.0 ± 0.6 µM [1]
Bastadin-16 8 µM 7.0 ± 0.9 µM [1]
5,5'-dibromohemibastadin-1 (DBHB) 68 µM 69 ± 3 µM [1]

Key observations from the data:

  • Potency: The natural cyclic bastadins (Bastadin-6, -9, -16) showed greater potency (lower IC₅₀) against A549 cells than the synthetically derived hemibastadin, DBHB [1].
  • Mechanism: The study suggests that these compounds may work by overcoming intrinsic resistance to pro-apoptotic stimuli, a valuable trait for combating aggressive cancers. They also exhibited anti-angiogenic and anti-migratory effects, particularly DBHB [1].

Standard Experimental Protocol for Cytotoxicity Assays

The cited research and standard practice in the field typically use the MTT assay to determine IC₅₀ values [1] [2] [3]. The workflow below outlines the key steps of this methodology.

Start Seed cells in 96-well plate Treat Treat with compound Start->Treat Incubate Incubate (typically 72h) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Incubate2 Incubate (2-4 hours) AddMTT->Incubate2 Solubilize Solubilize formazan crystals Incubate2->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Calculate Calculate cell viability & IC₅₀ Measure->Calculate

Key procedural details:

  • Cell Lines: The A549 cell line is a standard model for NSCLC research [1].
  • Assay Principle: The MTT assay measures metabolic activity. Viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals; the intensity of the color is proportional to the number of living cells [2] [3].
  • Duration: Cells are typically exposed to the compound for 72 hours to assess its effect [1].
  • Data Analysis: The absorbance data is used to calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value is then determined from a dose-response curve [2].

References

Comprehensive Structural-Activity Relationship Analysis of Bastadin 10 among Bromotyrosine Derivatives: A Scientific Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromotyrosine Derivatives and Bastadins

Bromotyrosine derivatives represent a structurally diverse class of marine natural products primarily isolated from sponges of the Verongida order, particularly from the species Ianthella basta. These compounds are characterized by their origin from brominated tyrosine units and demonstrate a wide spectrum of biological activities, including antimicrobial, cytotoxic, and calcium channel modulatory properties. To date, over 360 bromotyrosine derivatives have been identified, showcasing remarkable chemical diversity despite their common biosynthetic origin from simple brominated phenylalanine and tyrosine precursors. These metabolites are broadly categorized into six main classes: simple bromotyrosines, spirocyclohexadienylisoxazolines, spirooxepinisoxazolines, oximes, bastadins, and hemibastadins, with bastadins representing some of the most structurally complex and biologically significant members of this family [1] [2].

The bastadin family comprises predominantly macrocyclic tetramers of brominated tyrosine derivatives, biosynthetically derived from four bromotyrosine units through oxidative phenolic coupling of two tyramine-tyrosine units connected via amide bonds. Among these, Bastadin 10 (B10) has emerged as a particularly significant compound due to its potent and selective modulation of intracellular calcium channels, distinguishing it from other bastadins both structurally and functionally. This review provides a comprehensive comparison of this compound's structural-activity relationship alongside other prominent bromotyrosine derivatives, with emphasis on experimental data relevant to researchers and drug development professionals seeking to understand its unique pharmacological profile [3].

Structural Characteristics and Mechanism of Action of this compound

Molecular Structure and Key Features

This compound possesses a macrocyclic architecture characteristic of bastadins, incorporating four brominated tyrosine units connected through both ether and amide linkages. This complex arrangement creates a spatially constrained structure that enables specific molecular interactions with biological targets. The Eastern and Western hemispheres of the bastadane macrocycle contain specific substitutions that confer remarkable target specificity toward the RyR1-FKBP12 complex, allowing this compound to preferentially stabilize the open conformation of the calcium channel. Unlike simpler bromotyrosine derivatives that may consist of only one or two bromotyrosine units, this compound's tetrameric structure provides multiple recognition elements that contribute to its high-affinity binding and functional potency [4] [5].

The phenoxycatechol motifs within this compound's structure are particularly crucial for its biological activity, serving as recognition elements for binding to the novel phenoxycatechol binding domain on RyR1-FKBP12 complexes. Additionally, the specific bromination patterns on the aromatic rings enhance both the compound's binding affinity and metabolic stability through electronic and steric effects. These structural features collectively enable this compound to function as a high-efficacy modulator of calcium channel gating, distinguishing it from other bastadins with more modest effects on channel function [4].

Molecular Mechanism of Calcium Channel Modulation

This compound exerts its primary biological effects through allosteric modulation of the ryanodine-sensitive Ca²⁺ channels (ryanodine receptors, RyRs), specifically targeting the RyR1-FKBP12 complex found in skeletal muscle and neuronal tissues. The compound interacts with the cytoplasmic face of the channel complex, dramatically stabilizing the open conformation by reducing the free energy associated with closed to open channel transitions (ΔG*c → o). This stabilization sensitizes the channel to activation by Ca²⁺ to such an extent that it essentially obviates regulation by physiological concentrations of Ca²⁺ and relieves inhibition by physiological Mg²⁺ [4] [6].

The mechanism of this compound's action exhibits FKBP12 dependency, as evidenced by the complete elimination of its effects following pretreatment with FK506 or rapamycin, which displace FKBP12 from the RyR complex. Importantly, these actions can be reconstituted by the addition of human recombinant FKBP12, confirming the essential role of this immunophilin in mediating this compound's effects. This dependency distinguishes this compound from other calcium channel modulators that may act through FKBP12-independent mechanisms. Furthermore, this compound's actions are reversible, suggesting a non-covalent binding interaction that allows for temporal control of channel modulation, a valuable characteristic for therapeutic applications [4].

The following diagram illustrates the molecular mechanism of this compound's action on the RyR1-FKBP12 calcium channel complex:

G B10 This compound FKBP FKBP12 B10->FKBP Binds to RyR1 RyR1 Calcium Channel (Closed State) FKBP->RyR1 Conformational Stabilization RyR1_open RyR1 Calcium Channel (Open State) RyR1->RyR1_open State Transition ΔG*c → o Reduced Ca Ca²⁺ Release RyR1_open->Ca Mg Mg²⁺ Inhibition Relieved RyR1_open->Mg

Figure 1: Molecular mechanism of this compound action on the RyR1-FKBP12 calcium channel complex. This compound binds to the RyR1-FKBP12 complex, stabilizing the open conformation of the channel and reducing the energy barrier for channel opening. This leads to enhanced Ca²⁺ release and relief of Mg²⁺ inhibition.

Comparative Structural-Activity Relationship Analysis

Key Structural Variations and Biological Activities

The structural-activity relationship (SAR) among bastadins reveals distinct structure-function correlations that explain their varied biological activities. While this compound demonstrates exceptional potency in stabilizing the open conformation of RyR channels, other bastadins exhibit different pharmacological profiles based on specific structural modifications. Bastadin 5, for instance, stabilizes both open and closed channel states with little influence on the sensitivity of the channel to activation by Ca²⁺, unlike this compound which strongly sensitizes the channel to Ca²⁺ activation. This functional difference arises from variations in substitutions on the Eastern and Western hemispheres of the bastarane macrocycle, which confer specificity toward different conformational states of the RyR1-FKBP12 complex [4] [5].

The oxime functionalities and bromination patterns present critical determinants of biological activity across the bastadin series. Studies on Bastadin 6 have demonstrated that both the oxime moieties and bromine atoms play crucial roles in mediating potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs). Similarly, these structural elements contribute to this compound's unique activity profile, with specific bromination patterns enhancing binding affinity to the RyR1-FKBP12 complex while the oxime groups participate in molecular recognition events. The macrocyclic conformation also significantly influences activity, as demonstrated by the enhanced efficacy of cyclic versus acyclic bastadin analogs in calcium channel modulation [7].

Comparative Table of Bastadin Derivatives

Table 1: Comparative structural-activity relationship analysis of key bastadin derivatives

Compound Structural Features Biological Activities Molecular Targets Potency/EC₅₀
This compound Macrocyclic tetramer, specific Eastern/Western hemisphere substitutions, phenoxycatechol motifs Stabilizes open conformation of RyR1, sensitizes channel to Ca²⁺, relieves Mg²⁺ inhibition RyR1-FKBP12 complex 5-7.5 µM (enhances [³H]ryanodine binding) [4] [6]
Bastadin 5 Macrocyclic tetramer with different substitution pattern Stabilizes both open and closed states, minimal effect on Ca²⁺ sensitivity, enhances CICR RyR1-FKBP12 complex 5-20 µM (dependent on experimental system) [4] [6]
Bastadin 6 Oxime functionalities, specific bromination pattern Anti-angiogenic activity, selective apoptosis in endothelial cells, inhibits proliferation HUVECs, molecular target under investigation Potent anti-proliferative activity against HUVECs [8] [7]
Bastadin 12 Synthetic analog with modified aromatic substitutions Calcium release in neurons, inhibits thapsigargin-induced Ca²⁺ release when combined with ryanodine RyR in neuronal cells 2.5-30 µM (concentration-dependent effects) [6]
Structure-Activity Relationship Model

A comprehensive structure-activity model has been proposed to explain how substitutions on the Eastern and Western hemispheres of the bastarane macrocycle confer specificity toward the RyR1-FKBP12 complex to stabilize either closed or open channel conformations. According to this model, this compound's specific substitution pattern creates an optimal binding pharmacophore that preferentially stabilizes the open channel conformation through specific interactions with residues in the RyR1-FKBP12 binding pocket. This model accounts for the observation that seemingly minor structural variations among bastadins can result in significant functional differences, from Bastadin 5's stabilization of both open and closed states to this compound's exclusive stabilization of the open state [4].

The model further proposes that the RyR1-FKBP12 complex possesses a novel binding domain for phenoxycatechols that serves as the molecular recognition site for bastadins. Within this domain, this compound engages in specific hydrogen bonding interactions through its oxime groups, while its brominated aromatic systems participate in hydrophobic interactions and halogen bonding with complementary regions of the binding pocket. This sophisticated molecular recognition paradigm explains the structure-activity relationships observed across the bastadin series and raises the intriguing possibility of molecular recognition of an endogenous ligand with structural similarity to the bastadins [4].

Experimental Methodologies and Protocols

Key Assays for Evaluating Bastadin Activity

The experimental assessment of this compound's activity and its comparison with other bromotyrosine derivatives employs several specialized methodologies that provide complementary information about compound effects. Single channel analysis using planar lipid bilayers provides direct evidence of channel gating behavior, allowing researchers to quantify the stability of open and closed states and calculate the free energy changes associated with channel transitions. This technique demonstrated that this compound dramatically stabilizes the open conformation of the RyR channel, possibly by reducing the free energy associated with closed to open channel transitions (ΔG*c → o) [4].

Calcium flux measurements across the sarcoplasmic reticulum (SR) membranes using radioisotopic or fluorometric techniques provide complementary data on channel function in a more native membrane environment. These assays revealed that this compound sensitizes the channel to activation by Ca²⁺ to such an extent that it essentially obviates regulation by physiological concentrations of Ca²⁺ and relieves inhibition by physiological Mg²⁺. Additionally, [³H]ryanodine binding assays serve as a sensitive indicator of RyR channel conformation, as ryanodine exhibits preferential binding to the open state of the channel. Using this method, researchers demonstrated that 5-7.5 µM this compound significantly increases high-affinity [³H]ryanodine binding, consistent with stabilization of the open channel conformation [4] [6].

Experimental Workflow for Bastadin Characterization

The following diagram outlines a standardized experimental workflow for evaluating the activity of bastadin compounds:

G Compound Bastadin Compound Preparation SingleChannel Single Channel Analysis (Planar Lipid Bilayers) Compound->SingleChannel CalciumFlux Ca²⁺ Flux Measurements (SR Vesicles or Cellular Systems) Compound->CalciumFlux Binding [³H]Ryanodine Binding Assays Compound->Binding Cellular Cellular Calcium Imaging (e.g., Fluo-3 in CGCs) Compound->Cellular SAR SAR Analysis and Target Identification SingleChannel->SAR CalciumFlux->SAR Binding->SAR Cellular->SAR

Figure 2: Experimental workflow for evaluating bastadin compound activity. A multidisciplinary approach combines biophysical, biochemical, and cellular techniques to comprehensively characterize compound effects on calcium channel function and elucidate structure-activity relationships.

Protocol for Single Channel Analysis

The single channel analysis of this compound effects on RyR1 follows a standardized protocol that enables direct observation of channel gating behavior. Sarcoplasmic reticulum (SR) membranes containing RyR1 are incorporated into planar lipid bilayers formed from a mixture of phosphatidylethanolamine and phosphatidylcholine in a 7:3 ratio across a small aperture (~200 μm diameter) separating two chambers (cis and trans). The cis chamber typically contains solutions mimicking the cytoplasmic compartment (250 mM KCl, 20 mM HEPES, pH 7.4), while the trans chamber contains solutions mimicking the luminal compartment (50 mM KCl, 20 mM HEPES, pH 7.4). After successful incorporation of a single channel, this compound is added to the cis chamber (cytoplasmic side) to final concentrations ranging from 1-10 μM, and channel activity is recorded under voltage-clamp conditions [4].

Data analysis involves recording single-channel currents at holding potentials from -40 to +40 mV, typically filtered at 2-5 kHz and digitized at 10-20 kHz. The recorded traces are analyzed for open probability (P₀), mean open time, mean closed time, and current amplitude. In the case of this compound, this methodology demonstrated a dramatic increase in open probability and mean open time, consistent with stabilization of the open channel conformation. Comparative studies with Bastadin 5 showed qualitatively similar but quantitatively different effects, with Bastadin 5 increasing both open and closed times while this compound predominantly increased open times [4].

Protocol for Cellular Calcium Imaging

Cellular calcium imaging provides critical information about bastadin effects in intact cellular systems. Primary cultures of rat cerebellar granule cells (CGCs) are loaded with the fluorescent calcium indicator Fluo-3 AM (5 μM) for 30-45 minutes at 37°C in physiological salt solution. After washing, cells are transferred to a perfusion chamber on the stage of an inverted fluorescence microscope, and basal fluorescence is recorded (excitation 488 nm, emission 530 nm). Test compounds (this compound, other bastadins, or control solutions) are applied via perfusion, and changes in fluorescence intensity are monitored as an indicator of changes in intracellular calcium concentration [6].

This methodology has demonstrated that 30 μM Bastadin 12 alone induces an increase in intracellular Ca²⁺ levels in CGCs, whereas lower concentrations (2.5-10 μM) have no effect on basal Ca²⁺ concentration. Furthermore, thapsigargin-induced Ca²⁺ release was partially reduced by co-administration of either 2.5 μM Bastadin 12 or 200 μM ryanodine, and nearly completely attenuated when these compounds were administered together. These findings support the hypothesis that certain bastadins can inhibit calcium release from intracellular stores when combined with ryanodine, highlighting their potential as pharmacological tools for modulating intracellular calcium signaling [6].

Therapeutic Potential and Research Applications

Anti-Angiogenic and Anti-Cancer Applications

The anti-angiogenic properties of certain bastadins, particularly Bastadin 6, highlight the therapeutic potential of this compound class beyond calcium channel modulation. Bastadin 6 demonstrates potent and selective anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) through the induction of selective apoptosis in endothelial cells. Structure-activity relationship studies of Bastadin 6 have revealed that both the oxime moieties and bromine atoms play crucial roles in mediating this anti-angiogenic activity, suggesting potential optimization strategies for enhancing potency and selectivity [8] [7].

Recent computational screening and QSAR studies on bastadins as ACAT1 inhibitors further support their potential as anticancer agents. These studies applied principal component analysis (PCA), multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural network (ANN) approaches to establish correlations between molecular descriptors and biological activity. The best MLR and MNLR approaches achieved determination coefficients (R²) of 0.71 and 0.91, respectively, while the ANN model built with a 4-4-1 architecture showed excellent performance with a correlation coefficient of 0.96. These computational approaches provide valuable tools for the computer-aided design of novel bastadin-derived anticancer agents with optimized properties [9].

Research Applications in Calcium Signaling Studies

This compound and related compounds have emerged as valuable pharmacological tools for studying intracellular calcium signaling and channel gating mechanisms. Their ability to modulate RyR channel gating with state-dependent specificity makes them particularly useful for probing the structural basis of channel gating and the role of associated proteins like FKBP12. The reversible nature of this compound's action allows for temporal control of channel modulation, enabling experimental designs that require wash-in and wash-out of the modulating compound [4] [6].

Bastadin 12 has been shown to replace Bastadin 5 as a pharmacological tool for testing the ability of ryanodine to inhibit Ca²⁺ release from intracellular stores in cultured neurons. Studies using CGCs demonstrated that administration of 2.5 μM bastadin 12 with 200 μM ryanodine blocked the increase in intracellular Ca²⁺ evoked by 10 μM tetrabromobisphenol A (TBBPA), although these compounds were ineffective when applied separately. These findings support the use of various bastadins as pharmacological tools to identify calcium leak channels and investigate mechanisms of calcium dysregulation in pathological conditions [6].

Conclusion and Future Perspectives

This compound represents a structurally and functionally distinct member of the bromotyrosine-derived bastadin family, characterized by its unique ability to stabilize the open conformation of RyR1 channels through FKBP12-dependent mechanisms. The comparative analysis presented in this review highlights the critical structural determinants underlying this compound's specificity and potency, including its macrocyclic architecture, specific Eastern and Western hemisphere substitutions, phenoxycatechol motifs, and bromination patterns. These features collectively enable its selective interaction with the RyR1-FKBP12 complex and dramatic stabilization of the open channel state [4] [5].

The structure-activity relationship model proposed for bastadins provides a framework for understanding how structural variations translate to functional differences among family members. This model not only explains this compound's unique pharmacological profile but also suggests opportunities for rational design of novel analogs with optimized properties. Future research directions should include comprehensive structural biology studies to elucidate the atomic-level details of this compound's interaction with its target, medicinal chemistry efforts to develop analogs with improved potency and selectivity, and therapeutic investigations exploring potential applications in conditions involving dysfunctional calcium signaling, such as malignant hyperthermia, heart failure, and neurodegenerative diseases [4] [6] [5].

References

Bastadin 10 efficacy versus standard chemotherapeutic agents

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

The table below summarizes available in vitro growth inhibitory data (IC₅₀ values) for Bastadin 10 and other compounds across several cancer cell lines. A lower IC₅₀ indicates higher potency.

Table 1: Comparison of In Vitro Growth Inhibitory Activity (IC₅₀, µM) [1].

Compound / Cancer Cell Line MCF-7 (Breast Carcinoma) A549 (Non-Small Cell Lung Cancer) Hs683 (Glioma) U373 (Glioblastoma) B16F10 (Mouse Melanoma) SKMEL-28 (Melanoma)
Bastadin-10 (Cyclic) 8 7 4 7 5 7
Bastadin-6 (Cyclic) 4 3 3 3 4 4
DBHB (Linear Hemibastadin) 68 68 70 73 58 76
Temozolomide (Standard Chemo) ~220 (U373) - ~956 (Hs683) - - - - -
Carboplatin (Standard Chemo) - 11 - - - 149

Key Observations:

  • Potency: The natural cyclic bastadins, including this compound, show significantly higher in vitro potency (low single-digit µM IC₅₀) compared to the synthetic linear compound DBHB and some standard chemotherapeutics like temozolomide [1].
  • Broad-Spectrum Activity: this compound is effective against a diverse panel of cancer cell lines, including models resistant to pro-apoptotic stimuli (e.g., A549, SKMEL-28, U373), suggesting its mechanism may bypass common resistance pathways [1].
  • Additional Bioactivities: Beyond direct cancer cell growth inhibition, this compound also demonstrates antibacterial activity against Gram-positive opportunists like Staphylococcus aureus and Enterococcus faecalis [2].

Proposed Mechanisms of Action

Bastadins do not have a single fully elucidated mechanism, but research points to their role in modulating intracellular calcium signaling, which is crucial for cell proliferation and survival.

Modulation of Ryanodine Receptor Calcium Channels

Evidence suggests that bastadins interact with ryanodine receptors (RyRs), calcium release channels on the endoplasmic reticulum. The following diagram illustrates this proposed pathway and a key experimental finding with Bastadin 12, a close analog.

G Bastadin Calcium Signaling Mechanism Bastadin Bastadin RyR Ryanodine Receptor (RyR) Bastadin->RyR  Modulates ER_Ca Endoplasmic Reticulum (Ca²⁺ Store) RyR->ER_Ca Ca_Release Ca²⁺ Release into Cytosol ER_Ca->Ca_Release  Releases Cytosol Cytosol Cell_Response Altered Cell Growth & Death Ca_Release->Cell_Response Exp_Finding B: Bastadin 12 + Ryanodine blocks Thapsigargin-induced Ca²⁺ release Ca_Release->Exp_Finding

Supporting experimental evidence for this mechanism includes:

  • Receptor Binding: Studies show bastadins like this compound can increase the high-affinity binding of ryanodine to its receptor, stabilizing the channel's open conformation and promoting calcium release from intracellular stores [3].
  • Inhibition of Agonist-Induced Release: In cultured cerebellar granule cells, a combination of a low concentration of Bastadin 12 (which alone has no effect) and ryanodine nearly completely blocked the increase in intracellular calcium induced by thapsigargin, a known calcium releaser [3]. This suggests that bastadins can convert "leak" channels into a state that is sensitive to inhibition by ryanodine.
Overcoming Apoptosis Resistance

A notable characteristic of bastadins is their ability to inhibit cancer cell growth regardless of the cell's sensitivity to pro-apoptotic (cell death) stimuli. This suggests their primary mechanism may not rely on triggering traditional apoptosis, making them potential candidates for targeting resistant cancers [1].

Research Implications & Future Directions

The unique mechanism and robust in vitro activity of this compound make it a promising lead compound, but significant research is still needed.

  • Gap in Clinical Data: The search results do not contain data on the in vivo efficacy, optimal dosing, or pharmacokinetics of this compound in human clinical trials.
  • Future Work: Research is focusing on improving drug delivery to overcome challenges like plasma protein binding. For example, an inhalation formulation for a related bastadin analog (DBHB) is being developed to enable direct delivery to the lungs for combatting tumors [1].

References

Bastadin 10 sponge chemotaxonomy within Verongida

Author: Smolecule Technical Support Team. Date: February 2026

Bastadins in Verongida Chemotaxonomy

Bastadins are a class of bromotyrosine-derived compounds found in marine sponges of the order Verongida [1]. The table below summarizes their chemotaxonomic context:

Feature Description
Compound Class Bromotyrosine alkaloids (BTAs); specifically, brominated ramified oligomers of tyrosine [1].
Reported Distribution Found in sponges within the order Verongida, though not exclusive to it [1].
Structural Notes Higher molecular weight compounds built from mono- and bis-spiroisoxazoline (SIA) and bromotyramine (BT) units [1].
Reported Bioactivities Preclinical assays on BTAs show candidates for antimalarial, antibacterial, antiprotozoal, and anticoagulant drugs [1].

Experimental Framework for Sponge Natural Products

While specific methodologies for Bastadin 10 isolation and testing are not available in the current search, the following workflow outlines the general process for studying natural products from Verongida sponges, based on modern omics approaches [2].

A Sponge Collection & Identification B Microbial Cell Separation A->B C DNA/RNA Extraction B->C D Metagenomic Sequencing C->D E Metagenome Assembled Genomes (MAGs) D->E F Metabolic Reconstruction E->F G Identification of Syntrophic Partnerships F->G

The key steps involve:

  • Sample Collection and Identification: Sponges are collected and identified. Ianthella basta, for example, is an emerging model species [2].
  • Microbial Enrichment and DNA Extraction: Microbial cells are separated from host tissue, often treated with DNase to remove host DNA, and microbial DNA is extracted [2].
  • Metagenomic Sequencing and Analysis: DNA is sequenced, assembled, and binned to recover Metagenome-Assembled Genomes (MAGs) representing the microbial community [2].
  • Functional Analysis: Metabolic pathways are reconstructed from MAGs to identify functional potential and complementarity between microbes [2].

Research Pathways and Data Gaps

The search results confirm Bastadins exist within Verongida sponges but lack specific data on this compound. To fill this knowledge gap, your research could focus on:

  • Detailed Compound Isolation: Target specific Verongida species like Ianthella basta or Aplysina species for compound extraction, followed by techniques like HPLC and NMR to isolate and characterize this compound [1] [2].
  • Mechanism of Action Studies: Investigate this compound's interaction with specific signaling pathways. Sponge wound-healing responses involve pathways like Wnt and MAPK, which are also relevant to cancer [3].
  • Network Analysis: Apply cheminformatic approaches to map this compound's structural and pharmacokinetic properties against other Verongida natural products, as done in broader network analyses of this order [1].

References

Bastadin 10 bioactivity validation across research groups

Author: Smolecule Technical Support Team. Date: February 2026

Documented Bioactivity of Selected Bastadins and Analogs

The table below summarizes the in vitro growth inhibitory activity (IC₅₀) of several bastadins and a key analog against a panel of cancer cell lines, as reported in a 2013 study [1]. Please note that Bastadin 10 was not part of this specific dataset.

Table 1: In Vitro Growth Inhibitory Effects (IC₅₀ in µM) of Bastadins and an Analog [1]

Compound MCF-7 (Breast Carcinoma) A549 (Non-Small Cell Lung Cancer) Hs683 (Oligodendroglioma) U373 (Astroglioma) B16F10 (Mouse Melanoma) SKMEL-28 (Melanoma) Mean IC₅₀ ± SEM
Bastadin-6 4 3 3 3 4 4 4.0 ± 0.2
Bastadin-9 8 7 4 7 5 7 6.0 ± 0.6
Bastadin-16 7 8 4 11 6 7 7.0 ± 0.9
5,5'-dibromohemibastadin-1 (DBHB) 68 68 70 73 58 76 69 ± 3

Key observations from this data:

  • Potency of Cyclic Bastadins: The natural macrocyclic bastadins (Bastadin-6, -9, -16) demonstrated potent in vitro growth inhibitory activity, with IC₅₀ values in the low micromolar range [1].
  • Activity Against Resistant Cancers: These compounds showed similar effectiveness in cancer cell lines known to be sensitive to pro-apoptotic stimuli and those with various levels of resistance to them, suggesting a mechanism that can potentially bypass common resistance pathways [1].
  • Reduced but Multi-Faceted Activity of DBHB: The synthetically derived hemibastadin analog DBHB was about ten times less potent in direct growth inhibition. However, at non-cytotoxic concentrations (one-tenth of its IC₅₀), it displayed significant anti-angiogenic and antimigratory properties, which are crucial for combating metastasis [1].

Key Experimental Protocols for Bastadin Research

The following are summaries of key experimental methodologies used to characterize the bioactivity of bastadin compounds, which would be relevant for the validation of any member of this family, including this compound.

  • In Vitro Growth Inhibition (Cytotoxicity) Assay: The data in Table 1 was typically generated using the MTT colorimetric assay. Cells are cultured for 72 hours (3 days) in the presence of the test compound. The MTT assay measures the activity of mitochondrial enzymes, converting the yellow tetrazolium salt MTT to purple formazan crystals in viable cells, providing a proxy for cell viability and proliferation [1].
  • Anti-Angiogenesis Assay: The anti-angiogenic potential of compounds like DBHB can be evaluated using an in vitro model of angiogenesis. This involves cultivating endothelial cells (which form blood vessels) on a basement membrane matrix (like Matrigel). In this environment, endothelial cells rapidly form capillary-like tubular structures. The inhibitory effect of a compound is quantified by measuring the reduction in the total length of these tubules compared to a control group [1].
  • Antimigratory (Cell Migration) Assay: The antimigratory effect is often assessed using a standard wound healing ("scratch") assay. A confluent monolayer of cancer cells (e.g., B16F10 melanoma) is scratched to create a clear gap. The migration of cells to close this wound is then monitored over time in the presence of a non-cytotoxic concentration of the test compound. DBHB, for instance, was shown to significantly inhibit this cell migration without affecting cell growth at the concentration tested [1].
  • Ryanodine Receptor Binding Assay: For mechanistic studies, a radioligand binding assay is used to measure a compound's interaction with the Ryanodine receptor (RyR1)/FKBP12 channel complex. This assay measures the enhancement or inhibition of [³H]-ryanodine binding to its receptor on skeletal muscle sarcoplasmic reticulum membranes. An increase in binding correlates with the channel's functional open state, revealing whether a bastadin analog acts as an agonist (like Bastadin-5) or antagonist of calcium release [2].

Research Status of this compound

Based on the search results, this compound is not a central focus in the recent literature concerning bioactivity validation.

  • A 2010 study on Ianthella cf. reticulata created a comprehensive database for the rapid identification of bastadins and mentioned the dereplication (quick identification as a known compound) of several known bastadins, including Bastadins 2–9 and 13. This compound was not listed among the newly isolated or dereplicated compounds in that study [3].
  • A major 2021 review that compiled all natural products reported from the sponge order Verongiida (the source of bastadins) between 1960 and 2020 also did not highlight this compound in its analysis of bioactive compounds [4].

This suggests that while this compound is a known member of the family, its biological activities may not have been as extensively validated and compared across different laboratories as other bastadins like Bastadin-5, -6, or the synthetic analog DBHB.

Suggested Research Pathways

To fill this knowledge gap, the following research approaches, based on established protocols for this compound family, would be necessary:

Start Proposed Bioactivity Validation for this compound A1 In Vitro Cytotoxicity (MTT Assay on Cancer Cell Panel) Start->A1 A2 Anti-angiogenic Activity (Endothelial Tube Formation Assay) Start->A2 A3 Antimigratory Activity (Wound Healing / Scratch Assay) Start->A3 B1 Ryanodine Receptor Modulation (Radioligand Binding Assay) Start->B1 B2 Calcium Release Profiling (in Sarcoplasmic Reticulum) Start->B2 B3 Apoptosis Pathway Analysis (e.g., Caspase Activation) Start->B3 C1 Synthesis & Purification (Provide material to multiple labs) Start->C1 C2 Standardized Protocols (Ensure reproducible methods) Start->C2 C3 Direct Comparison with Bastadin-5, -6, and DBHB Start->C3

References

Bastadin 10 molecular target specificity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target and Mechanism of Action

Bastadin 10 (B10) specifically targets the ryanodine-sensitive calcium release channel (RyR1), particularly when it is complexed with the regulatory protein FKBP12 [1]. Its primary action is to stabilize the open channel conformation, which dramatically increases the channel's sensitivity to activation by calcium (Ca²⁺) and relieves inhibition by physiological concentrations of magnesium (Mg²⁺) [1]. This action is reversible and occurs only on the cytoplasmic face of the channel [1].

Comparative Activity of this compound and Related Compounds

The table below compares the biological activities of this compound with other bastadins and related derivatives, highlighting its unique effects on RyR1 and its anti-cancer potential.

Compound Name Primary Molecular Target / Key Mechanism Reported In Vitro Activity (IC₅₀ in µM, unless noted) Key Findings and Specificity
This compound Ryanodine Receptor (RyR1)-FKBP12 complex [1] Not an IC₅₀; stabilizes the open state [1] Stabilizes the open state of RyR1, sensitizing it to Ca²⁺ and relieving Mg²⁺ inhibition [1]. Action is reversible and dependent on FKBP12 [1].
Bastadin 5 Ryanodine Receptor (RyR) [1] Not provided Stabilizes both open and closed channel states with little influence on Ca²⁺ sensitivity [1].
Bastadin-6 Not fully elucidated (general anti-cancer activity) [2] [3] Mean IC₅₀: 4.0 µM [2] [3] Displays potent in vitro cytostatic/cytotoxic effects across various cancer cell lines [2] [3].
Bastadin-9 Not fully elucidated (general anti-cancer activity) [2] [3] Mean IC₅₀: 6.0 µM [2] [3] Similar broad-spectrum anti-cancer activity; can induce apoptotic features and affect cell cycle kinetics [2] [3].
Bastadin-16 Not fully elucidated (general anti-cancer activity) [2] [3] Mean IC₅₀: 7.0 µM [2] [3] Shows cytostatic/cytotoxic effects comparable to other cyclic bastadins [2] [3].
5,5'-dibromohemibastadin-1 (DBHB) Not fully elucidated (anti-angiogenic & anti-migratory) [2] [3] Mean IC₅₀: 69 µM [2] [3] A synthetic hemibastadin with weaker growth inhibitory activity but notable anti-angiogenic and anti-migratory effects at non-cytotoxic concentrations [2] [3].

Experimental Evidence for Target Specificity

The specificity of this compound for the RyR1-FKBP12 complex is demonstrated through several key experimental approaches:

  • Single-Channel Planar Lipid Bilayer Analysis: This technique directly measures the electrical current flowing through a single ion channel incorporated into an artificial membrane. Studies using this method showed that B10 stabilizes the RyR1 channel in a high-conductance (open) state [1].
  • Calcium Flux Measurements: Researchers quantified the rate of Ca²⁺ release from the sarcoplasmic reticulum (SR) vesicles. B10 was found to potentiate Ca²⁺ release, confirming its channel-opening effect observed in single-channel studies [1].
  • Ligand Competition and Protein Dependency: The action of B10 was selectively eliminated by pre-treating the channels with FK506 or rapamycin, which displace FKBP12 from the RyR complex. The activity was reconstituted by adding back human recombinant FKBP12, proving that B10's effect is strictly dependent on its interaction with the RyR1-FKBP12 complex [1].
  • Comparison with Other Channel Agonists: In skeletal muscle fibers, B10 induced long-lived fluorescence events corresponding to Ca²⁺ release. The steady-phase release current matched the expected current from a single, fully open channel, indicating B10 stabilizes the full conductance state [4].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.

Single Channel Analysis and Calcium Flux

This combined approach characterizes the direct functional impact of a compound on the RyR channel.

Protocol for Single-Channel Planar Lipid Bilayer Analysis [1]

  • Membrane Preparation: Isolate sarcoplasmic reticulum (SR) membranes from the tissue of interest (e.g., skeletal or cardiac muscle).
  • Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two electrolyte chambers.
  • Channel Incorporation: Fuse SR vesicles containing RyR channels into the pre-formed bilayer.
  • Current Recording: Under voltage-clamp conditions, record the current flowing through the single incorporated channel.
  • Compound Application: Add this compound to the chamber corresponding to the cytoplasmic side of the channel.
  • Data Analysis: Analyze changes in open probability (Po), channel conductance, and mean open/closed times before and after compound application.

Protocol for Ca²⁺ Flux Measurements [1]

  • SR Vesicle Loading: Load isolated SR vesicles with a known concentration of Ca²⁺.
  • Fluorescent Dye Loading: Incubate the vesicles with a Ca²⁺-sensitive fluorescent dye (e.g., fluo-3).
  • Baseline Recording: Measure baseline fluorescence (F₀) to establish the initial Ca²⁺ level.
  • Stimulus Application: Add this compound to the vesicle suspension.
  • Fluorescence Monitoring: Continuously monitor the fluorescence signal (F), which is proportional to extra-vesicular [Ca²⁺].
  • Data Calculation: Calculate the Ca²⁺ release rate from the normalized fluorescence (F/F₀).
Confirming FKBP12 Dependency

This protocol confirms the essential role of the FKBP12 protein in B10's action.

Key Experimental Steps [1]

  • Control Measurement: First, establish the functional response of the RyR1 channel to B10 using one of the assays above (e.g., single-channel or Ca²⁺ flux).
  • FKBP12 Displacement: Pre-incubate the SR vesicles or channels with a drug that displaces FKBP12 from the RyR complex, such as FK506 (5-10 µM) or rapamycin.
  • Post-Displacement Test: Re-apply B10 and measure the channel's response. The effect of B10 should be absent or significantly diminished.
  • Reconstitution Test: Add purified, recombinant human FKBP12 (e.g., 1-2 µM) back to the system.
  • Final Assay: Re-test B10. The recovery of B10's effect confirms that its action is dependent on the presence of FKBP12.

This compound's Mechanism and Experimental Workflow

The diagram below illustrates this compound's specific mechanism of action and a high-level workflow for confirming its target specificity.

Bastadin10_Mechanism cluster_mechanism Molecular Mechanism of this compound cluster_experiment Key Experimental Confirmation RyR1_FKBP12 RyR1-FKBP12 Complex (Closed State) B10_Binding This compound Binding RyR1_FKBP12->B10_Binding RyR1_Open RyR1 Stabilized in Open State B10_Binding->RyR1_Open Ca_Release Potentiated Ca²⁺ Release RyR1_Open->Ca_Release Step1 1. Record Baseline RyR1 Activity Step2 2. Apply this compound (Observe Increased Open State) Step1->Step2 Step3 3. Displace FKBP12 with FK506/Rapamycin Step2->Step3 Step4 4. Re-apply this compound (Effect is Abolished) Step3->Step4 Step5 5. Add Recombinant FKBP12 (Effect is Restored) Step4->Step5 Conclusion Conclusion: Specificity for RyR1-FKBP12 Complex Confirmed Step5->Conclusion

Key Conclusions for Researchers

  • High Specificity: this compound is not a general RyR activator; its action is highly specific to the RyR1-FKBP12 complex.
  • Unique Efficacy: It stabilizes the channel in a fully open state, unlike other bastadins or agonists that may only induce sub-conductance states [4].
  • Research Utility: Its reversible and FKBP12-dependent nature makes it a valuable tool for probing the structure and function of the RyR1 channel.

References

×

XLogP3

7.7

Dates

Last modified: 02-18-2024

Explore Compound Types